Pterin-6-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAUCFGPWONOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241626 | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
948-60-7 | |
| Record name | Pterin-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterin-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 948-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTERIN-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G01J4LZ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
| Record name | 2-Amino-4-hydroxy-6-pteridinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pterin-6-carboxylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Pterin-6-carboxylic acid, a pteridine derivative, is a compound of significant interest in various scientific fields. It is recognized as a key intermediate in metabolic pathways and a photodegradation product of folic acid.[1] This guide provides an in-depth overview of its chemical properties, structure, experimental protocols, and its role in biological processes.
Core Chemical Properties and Structure
This compound is characterized by a pteridine core substituted with a carboxylic acid group at the 6-position.[2] Its chemical identity is well-established through various analytical techniques.
Structure:
-
IUPAC Name: 2-amino-4-oxo-3H-pteridine-6-carboxylic acid[3]
-
Molecular Formula: C₇H₅N₅O₃[4]
-
SMILES: C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O[3]
-
InChI Key: QABAUCFGPWONOG-UHFFFAOYSA-N[4]
Quantitative Chemical Data:
| Property | Value | Source |
| Molecular Weight | 207.15 g/mol | [1][2] |
| Melting Point | 360 °C | [3] |
| Density | 2.16 g/cm³ | [2] |
| Boiling Point | 608.7 °C | [2] |
| Water Solubility (logS) | -0.91 (in mol/l) | [5] |
| Octanol/Water Partition Coefficient (logP) | -1.488 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.
1. Synthesis via Oxidation of Neopterin/Biopterin
A common laboratory-scale synthesis involves the oxidation of neopterin or biopterin using potassium permanganate (KMnO₄).[2][6]
-
Reagents:
-
Procedure:
-
Solution 1 Preparation: Dissolve 36 g of KMnO₄ in 600 mL of water and cool the solution to approximately 10°C.[6]
-
Solution 2 Preparation: Dissolve 12.2 g of neopterin or biopterin in 300 mL of water with the addition of 13.2 g of NaOH. Cool this solution to about 10°C.[6]
-
Reaction: Slowly add Solution 1 to Solution 2 with moderate mixing, ensuring the temperature does not exceed 25°C. The mixture will change color from green to brown as manganese dioxide (MnO₂) precipitates.[6]
-
Continue mixing for 60 minutes, maintaining a temperature below 30°C.[6]
-
Quenching: Add 20 mL of ethanol to quench any excess oxidant.[6]
-
Isolation: Allow the MnO₂ to settle, then remove it by filtration.[6]
-
2. Purification by pH-Controlled Crystallization
The crude product from the synthesis is purified to yield yellow crystals of this compound.
-
Procedure:
-
Acidification: Slowly add diluted HCl to the filtrate from the synthesis step with stirring until a pH of 1.8 is reached. This will induce the precipitation of this compound.[2][6]
-
Crystallization: Allow the mixture to stand to ensure complete precipitation.[6]
-
Filtration: Collect the precipitated product using a Büchner funnel.[7]
-
Washing: Wash the filter cake with cold deionized water to remove residual salts and impurities.[6][7]
-
Drying: Dry the purified product in a vacuum desiccator over NaOH.[6]
-
3. Analytical Validation
The purity and identity of the synthesized this compound are confirmed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reversed-phase HPLC with a C18 column. A typical mobile phase is 50 mM ammonium phosphate buffer at pH 3.0.[2]
-
UV-Vis Spectroscopy: The compound exhibits characteristic absorbance maxima at 263 nm and 365 nm in 0.1N NaOH.[2][8]
-
Mass Spectrometry: The identity is confirmed by mass spectrometry, with an expected [M+H]⁺ peak at m/z 208.07.[2]
Biological Roles and Pathways
This compound is involved in several key biological processes, primarily related to folate metabolism.
Folate Metabolism:
It serves as a precursor in the biosynthesis of folic acid, which is essential for one-carbon transfer reactions in the synthesis of nucleotides and amino acids.[7][9][10] The compound interacts with enzymes like dihydrofolate reductase, a key enzyme in folate metabolism.[7]
Photodegradation of Folic Acid:
This compound is a known photodegradation product of folic acid upon exposure to UVA radiation, alongside 6-formylpterin.[2] This process is significant in the context of skin photosensitivity and the generation of reactive oxygen species.[11]
Synthesis and Purification Workflow:
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
- 1. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]
- 2. This compound | 948-60-7 | Benchchem [benchchem.com]
- 3. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. schircks.ch [schircks.ch]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. This compound | 948-60-7 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (2-amino-1,4-dihydro-4-oxothis compound) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 11. bioaustralis.com [bioaustralis.com]
Pterin-6-carboxylic Acid: A Technical Guide to its Discovery and Synthesis
Introduction
Pterin-6-carboxylic acid (Pt6CA), a heterocyclic compound from the pteridine family, is a molecule of significant interest in biochemical and medical research. Structurally, it is characterized by a pteridine core—a fused system of pyrazine and pyrimidine rings—with an amino group at the C2 position, a carbonyl group at C4, and a carboxylic acid group at the C6 position.[1] It is recognized as a key intermediate in metabolic pathways, a photodegradation product of folic acid, and a potential biomarker for various diseases.[2][3] This guide provides an in-depth overview of its discovery, physicochemical properties, synthesis protocols, and biological significance for researchers, scientists, and drug development professionals.
Discovery and Occurrence
While the specific historical moment of its first isolation is not prominently documented, this compound was identified as a significant biological molecule through studies of folate metabolism and degradation. It is a well-known photodegradation product of folic acid (Vitamin B9), forming when folic acid is exposed to UVA light.[2][3] This process is relevant in the context of skin photobiology, as both folic acid and its photoproducts like Pt6CA can generate reactive oxygen species (ROS).[4]
Beyond being a degradation product, this compound is a naturally occurring metabolite found in diverse biological systems. It has been identified in various organisms, including fluorescent millipedes, plants like Artemisia species, and fruits such as tomatoes.[2] In mammals, it is present in blood and tissues and is excreted in urine, with elevated levels being investigated as a potential biomarker for conditions like cancer and tetrahydrobiopterin deficiency.[1][2][4]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and application in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carboxylic acid | [5] |
| CAS Number | 948-60-7 | [5] |
| Molecular Formula | C₇H₅N₅O₃ | [5] |
| Molecular Weight | 207.15 g/mol | [5] |
| Appearance | Light yellow powder | [6] |
| Melting Point | 360 °C | [5] |
| Solubility | Practically insoluble in water. Slightly soluble in 0.01 M NaOH. | [6] |
| logP (Octanol/Water) | -1.5 | [5] |
Table 2: Spectroscopic Data
| Technique | Key Observations | Source |
| UV-Vis Absorbance | In 0.1N HCl: λmax at 235, 260, 265 nmIn 0.1N NaOH: λmax at 263, 365 nm | [7] |
| Fluorescence | Excitation/Emission: 360 nm / 450 nm | [2] |
| Mass Spectrometry | NIST data available (Electron Ionization) | [8][9] |
| Raman Spectroscopy | Bands at 1567 cm⁻¹ (ρ(NH)), 1372 cm⁻¹ (ρ(CH)), 947 cm⁻¹ (ring deformation) | [10] |
Synthesis of this compound
Several synthetic routes to this compound have been developed. A common and effective method involves the oxidation of other pterin derivatives, such as biopterin or neopterin. An alternative approach involves the condensation of a 6-amino-5-nitrosopyrimidine with compounds like cyanoacetamides or malonamides.[11][12] The most frequently cited laboratory-scale synthesis is the oxidative cleavage of the side chain of biopterin or neopterin using potassium permanganate (KMnO₄).
Experimental Protocol: Oxidation of Neopterin or Biopterin
This protocol details the synthesis of this compound via the oxidation of neopterin or biopterin with potassium permanganate in an alkaline solution.[13]
Materials:
-
Neopterin or Biopterin (12.2 g)
-
Potassium permanganate (KMnO₄) (36 g)
-
Sodium hydroxide (NaOH) (13.2 g)
-
Deionized water
-
Ethanol (EtOH)
-
Activated charcoal (2 g)
-
Hydrochloric acid (HCl), 1N and 1:1 diluted
-
Vacuum desiccator with NaOH pellets
Procedure:
-
Preparation of Reactant Solutions:
-
Solution 1 (Oxidant): Dissolve 36 g of KMnO₄ in 600 ml of water. Cool the solution to approximately 10°C.
-
Solution 2 (Substrate): Dissolve 12.2 g of neopterin or biopterin in 300 ml of water by adding 13.2 g of NaOH. Cool this solution to approximately 10°C.[13]
-
-
Oxidation Reaction:
-
While maintaining the temperature below 25°C using a water bath, slowly add Solution 1 to Solution 2 with moderate mixing.
-
The solution will change color from green to brown as manganese dioxide (MnO₂) precipitates.
-
Continue mixing moderately for 60 minutes, ensuring the temperature does not exceed 30°C.[13]
-
-
Reaction Quenching and Workup:
-
Cool the reaction mixture to about 10°C.
-
Add 20 ml of ethanol to quench the excess oxidant. The green color should disappear within 30 minutes.
-
Allow the mixture to stand overnight to let the MnO₂ precipitate settle.[13]
-
-
Purification and Isolation:
-
Filter the mixture to remove the precipitated MnO₂. Rinse the filter cake with 100 ml of water.
-
Add 2 g of activated charcoal to the yellow filtrate and stir for 10 minutes to decolorize.
-
Filter the mixture to remove the charcoal.
-
Slowly add diluted HCl (1:1) to the filtrate with stirring until the resulting gel-like precipitate dissolves slowly.
-
Continue adding 1N HCl very slowly until a pH of 1.8 is reached. This will precipitate the this compound.[13]
-
Let the vessel stand overnight to ensure complete precipitation.
-
-
Final Product Collection:
-
Filter the precipitated product.
-
Wash the filter cake thoroughly with water to remove impurities.
-
Dry the final product in a vacuum desiccator over NaOH pellets.
-
Expected yield is approximately 8.4 g.[13]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation.
Biological Role and Significance
This compound plays several important roles in biological systems, primarily related to folate metabolism.
-
Folate Precursor: It serves as a precursor in the biosynthesis of folate, a vitamin essential for DNA synthesis, repair, and methylation.[2][14] Folate itself is a pterin derivative, and its metabolic pathways are intrinsically linked to compounds like Pt6CA.
-
Enzyme Interactions: The compound is involved in enzymatic reactions, particularly those concerning aromatic amino acid hydroxylases and nitric oxide synthases, through its connection to the tetrahydrobiopterin (BH4) cofactor pathway.[2][15]
-
Biomarker of Disease: As a product of folate degradation and other metabolic activities, urinary levels of this compound are studied as potential biomarkers for the diagnosis and monitoring of various cancers and other diseases.[1][2]
-
Photosensitizing Agent: As a photodegradation product of folic acid, it can act as a photosensitizer, contributing to the generation of reactive oxygen species upon UVA exposure, which has implications for skin health.[3][4]
Metabolic Relationship Diagram
Caption: Metabolic context of this compound.
Conclusion
This compound is more than a simple degradation product; it is a pivotal molecule in the broader landscape of pterin biochemistry. Its presence in biological systems, its role as a precursor to essential vitamins, and its potential as a disease biomarker underscore its importance. The well-established synthesis protocols allow for its reliable production for research purposes, facilitating further investigation into its enzymatic interactions, metabolic functions, and potential therapeutic applications. This guide provides a foundational resource for professionals engaged in the study and application of this versatile compound.
References
- 1. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 2. This compound | 948-60-7 | Benchchem [benchchem.com]
- 3. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. schircks.ch [schircks.ch]
- 7. This compound | 948-60-7 [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. schircks.ch [schircks.ch]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | High-Purity Reagent [benchchem.com]
The Role of Pterin-6-Carboxylic Acid in Folate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterin-6-carboxylic acid (PCA), a pteridine derivative, occupies a multifaceted and complex position within the broader landscape of folate metabolism. Historically viewed as a photodegradation product of folic acid, emerging evidence suggests a more intricate biological role, including potential immunomodulatory functions and its utility as a disease biomarker. This technical guide provides an in-depth exploration of the current understanding of PCA's role in folate metabolism, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing its known and proposed biochemical pathways. While significant strides have been made in characterizing PCA, critical gaps in our knowledge remain, particularly concerning its precise enzymatic interactions and signaling cascades. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study of folate metabolism and the development of related therapeutics.
Introduction: The Enigmatic Pterin
This compound (2-amino-4-hydroxy-pteridine-6-carboxylic acid) is a heterocyclic compound belonging to the pterin family.[1] Its structure is characterized by a pteridine ring system with a carboxylic acid group at the 6-position.[2] While structurally related to the core of folic acid, its direct role in one-carbon metabolism is not as a canonical cofactor. Instead, PCA is primarily known as a photodegradation product of folic acid and other pterins.[3][4] However, its presence in biological fluids and potential physiological effects have prompted deeper investigation into its metabolic significance.[4]
This guide will delve into the known origins of PCA, its debated role as a folate precursor, its emerging immunomodulatory functions, and its application as a clinical biomarker. We will also provide detailed methodologies for its detection and quantification, which are crucial for advancing research in this area.
Biochemical Pathways Involving this compound
The biochemical pathways involving PCA are primarily centered around its formation from folic acid and other pterins, and its less-defined role in folate metabolism and immunomodulation.
Formation of this compound
PCA is predominantly formed through the oxidative cleavage of folic acid, a process that can be initiated by ultraviolet (UV) radiation.[3] This degradation proceeds through an intermediate, 6-formylpterin, which is subsequently oxidized to PCA.
PCA can also be synthesized in the laboratory by the chemical oxidation of other pterins, such as neopterin or biopterin, using strong oxidizing agents like potassium permanganate.
The Ambiguous Role as a Folate Precursor
Several sources refer to PCA as a precursor in the biosynthesis of folate.[5] However, the direct enzymatic pathway for this conversion in mammals is not well-established. The de novo synthesis of folate in microorganisms involves the condensation of a pterin moiety with para-aminobenzoic acid (pABA), a reaction catalyzed by dihydropteroate synthase (DHPS). The substrate for DHPS is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a reduced pterin. Evidence suggests that oxidized pterins, such as PCA, are not direct substrates for DHPS.[6] It is plausible that PCA could be enzymatically reduced to a dihydro- form, which could then enter the folate synthesis pathway, although the specific enzymes responsible for this reduction in mammals have not been definitively identified. Some pteridine reductases have been characterized, but they do not typically act on fully oxidized pterins.[7]
Immunomodulatory Role
Recent research has pointed towards an immunomodulatory role for PCA and its derivatives. Calcium pterin 6-carboxylate has been shown to regulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and immune tolerance. The precise signaling cascade initiated by PCA to exert these effects is an active area of research. It is hypothesized that PCA may influence cytokine production and T-cell responses, although the direct molecular targets and downstream signaling pathways, such as the JAK-STAT or NF-κB pathways, have not yet been elucidated.
Quantitative Data
Quantitative data on PCA is primarily available in the context of its use as a biomarker, particularly in oncology. However, specific enzyme kinetic data for its interaction with folate pathway enzymes is currently lacking in the scientific literature.
Urinary this compound Levels
The concentration of PCA in urine has been investigated as a potential biomarker for various cancers. The data, however, can be variable and is often presented as a ratio to creatinine to account for variations in urine dilution.
| Condition | Analyte | Sample Type | Concentration/Ratio | Significance | Reference |
| Healthy Individuals | This compound | Urine | Approximately equal to cancer patients in one study | Not significantly different in this study | [8] |
| Cancer Patients | This compound | Urine | Not significantly elevated in one study | May not be a universal cancer biomarker | [8] |
| Bladder Cancer Patients | This compound | Urine | Higher mean values than healthy controls | Potential biomarker for bladder cancer | [2] |
Note: The quantitative values for urinary PCA are highly dependent on the analytical method, patient population, and normalization method (e.g., creatinine or specific gravity). The provided table summarizes trends rather than absolute concentrations due to variability in reporting across studies.
Enzyme Kinetics
Despite numerous searches, specific enzyme kinetic parameters (Km, Vmax, Ki) for the interaction of this compound with key enzymes of the folate metabolism pathway, such as dihydrofolate reductase or dihydropteroate synthase, are not available in the peer-reviewed literature. This represents a significant knowledge gap in understanding the direct biochemical role of PCA.
Experimental Protocols
Accurate and reproducible quantification of PCA is essential for both basic research and clinical applications. Below are detailed methodologies for the analysis of PCA in biological samples.
HPLC Analysis of this compound in Urine
This protocol is adapted from methodologies described for the analysis of urinary pterins.
4.1.1. Sample Preparation (Oxidation of Reduced Pterins)
To measure the total amount of pterins, reduced forms must be oxidized to their more stable, fluorescent forms.
-
To 1 mL of fresh urine, add a small amount of manganese dioxide (MnO₂) as an oxidizing agent.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂ and any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for HPLC analysis.
4.1.2. HPLC Conditions
-
Column: LiChrospher C8 reversed-phase column (or equivalent).
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of a phosphate buffer (e.g., 10 mM, pH 7) and an organic modifier like methanol. For example, an isocratic elution with 5% methanol in 10 mM phosphate buffer.
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 360 nm and emission at approximately 450 nm.[2]
-
Quantification: A standard curve is generated using known concentrations of pure this compound.
Surface-Enhanced Raman Spectroscopy (SERS) for PCA Detection
SERS is a highly sensitive technique for the detection of molecules adsorbed on nanostructured metal surfaces.
4.2.1. Sample Preparation
-
Dissolve this compound powder in deionized water. Due to its poor solubility, a small amount of NaOH (e.g., 0.1 M) can be added to aid dissolution.
-
Prepare a SERS-active substrate, such as gold-capped silicon nanopillars.
-
Deposit a small droplet (e.g., 1 µL) of the PCA solution onto the SERS substrate and allow it to dry.
4.2.2. SERS Analysis
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).
-
Data Acquisition: Acquire Raman spectra from the dried sample spot on the SERS substrate.
-
Spectral Analysis: The SERS spectrum of PCA will show characteristic peaks corresponding to its vibrational modes. The interaction with the gold surface enhances the Raman signal, allowing for sensitive detection.
LC-MS/MS Analysis of Pterins in Plasma
For highly specific and sensitive quantification, particularly in complex matrices like plasma, LC-MS/MS is the method of choice.
4.3.1. Sample Preparation
-
To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled pterin).
-
Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
4.3.2. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PCA and the internal standard are monitored for quantification.
Conclusion and Future Directions
This compound remains a molecule of significant interest at the crossroads of folate metabolism, photobiology, and immunology. While its origins as a photodegradation product of folic acid are well-documented, its endogenous roles are still being uncovered. The available data suggests its potential as a biomarker for certain cancers, and emerging research points to its immunomodulatory activities.
However, this technical guide also highlights critical knowledge gaps that need to be addressed by the scientific community. The lack of definitive enzyme kinetic data for PCA's interaction with folate pathway enzymes is a major impediment to fully understanding its metabolic fate. Furthermore, the precise signaling pathways through which PCA exerts its immunomodulatory effects need to be elucidated.
Future research should focus on:
-
Enzyme Kinetic Studies: A systematic investigation of the interaction of PCA with key enzymes in the folate and pterin metabolic pathways is crucial.
-
Elucidation of the "Precursor" Role: Definitive studies are needed to determine if and how PCA is converted to a metabolically active form in the folate pathway.
-
Signaling Pathway Analysis: Unraveling the molecular mechanisms behind PCA's immunomodulatory effects will be key to understanding its physiological relevance.
-
Clinical Validation of Biomarker Potential: Larger cohort studies with standardized analytical methods are required to validate the clinical utility of PCA as a biomarker.
By addressing these questions, the scientific community can move closer to a complete understanding of the role of this compound in health and disease, potentially opening new avenues for diagnostics and therapeutic interventions.
References
- 1. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 7. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical reduction of pterins to dihydropterins as substrates for enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The In Vivo Biological Functions of Pterin-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterin-6-carboxylic acid (PCA) is a pteridine derivative increasingly recognized for its diverse biological activities. While historically viewed as a simple metabolite or a product of folic acid degradation, emerging evidence points to its active participation in a range of in vivo processes. This technical guide provides a comprehensive overview of the known biological functions of PCA, with a focus on its roles in folate metabolism, oxidative stress signaling, immunomodulation, and its potential as a biomarker for pathological conditions. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound is a heterocyclic compound characterized by a pteridine ring system with a carboxylic acid group at the 6-position.[1] It is an oxidized pterin, found endogenously in various biological systems, including human blood and urine.[1] PCA can be formed through the photodegradation of folic acid and is also a metabolic product of other pterins.[2] While reduced pterins, such as tetrahydrobiopterin, are well-established as essential cofactors for numerous enzymatic reactions, the biological significance of oxidized pterins like PCA has been less clear. This document aims to consolidate the current understanding of PCA's in vivo functions, moving beyond its identity as a mere metabolic endpoint.
Core Biological Functions and Signaling Pathways
Role in Pteridine and Folate Metabolism
This compound is intricately linked to folate metabolism, primarily as a catabolite and a potential, though inefficient, precursor in salvage pathways. While the de novo synthesis of folates utilizes reduced pterin intermediates, PCA's role appears to be more peripheral.[3] Organisms like plants and E. coli have been shown to lack the capacity to reduce oxidized pterins, suggesting that once formed, PCA is not readily re-integrated into the primary folate synthesis pathway.[3]
This positions PCA as a potential indicator of folate degradation or turnover. Its presence in biological fluids can reflect the metabolic state of folate and related pterin cofactors.
UVA-Induced Reactive Oxygen Species (ROS) Generation and Downstream Signaling
A significant in vivo function of PCA is its ability to act as a photosensitizer. Upon exposure to ultraviolet A (UVA) radiation, PCA generates reactive oxygen species (ROS), including singlet oxygen and superoxide anions.[2][4] This production of ROS can induce oxidative stress, leading to cellular damage. The downstream consequences of this ROS generation are multifaceted and can impact key signaling pathways.
While direct in vivo evidence specifically for PCA is still emerging, the general signaling cascades initiated by UVA-induced ROS are well-documented and likely apply. These include the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38) and the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activation of these pathways can lead to inflammatory responses, altered gene expression, and potentially contribute to photoaging and photocarcinogenesis.[5]
Immunomodulatory and Anti-Tumor Activities
Several studies have pointed towards the immunomodulatory and anti-tumor properties of PCA, particularly its calcium salt, calcium pterin-6-carboxylate. While the precise in vivo mechanisms are still under investigation, it is suggested that these effects may be linked to the modulation of immune responses. Pterins, in general, are known to be involved in the immune system, with altered levels observed in patients with cancer, suggesting a role in immune response modulation.
The anti-tumor effects are thought to stem from the ability to inhibit tumor growth, although the specific signaling pathways targeted by PCA in this context require further elucidation.
Potential as a Biomarker
The urinary excretion of PCA has been investigated as a potential biomarker for various pathological states, most notably for certain types of cancer and for monitoring tetrahydrobiopterin deficiency.[1] Studies have shown that the urinary levels of several pteridines, including PCA, can be altered in cancer patients compared to healthy individuals.[7][8] This suggests that monitoring PCA levels could serve as a non-invasive diagnostic or prognostic tool.
Quantitative Data
The following tables summarize the available quantitative data regarding the physicochemical properties and in vivo concentrations of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₅O₃ | [9] |
| Molecular Weight | 207.15 g/mol | [9] |
| Melting Point | >360 °C | [9] |
| logP | -1.5 | [9] |
| Water Solubility | Practically insoluble | |
| Solubility in 0.01 M NaOH | 0.2 g / 100 g (22°C) |
Table 2: Urinary Excretion Levels of this compound
| Subject Group | Mean Excretion Level (nmol/mmol creatinine) | Reference |
| Healthy Individuals | ~0.483 | |
| Cancer Patients | Approximately equal to healthy individuals | [7] |
| Healthy Subjects (another study) | Not specified, but analyzed | [8] |
Note: Urinary excretion levels can vary based on diet, age, and health status. The data presented are indicative and may not be representative of all populations.
Experimental Protocols
Analysis of this compound in Urine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of PCA in human urine, based on established methods.
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Human urine samples
-
This compound standard
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Sodium hydroxide
-
HPLC system with a fluorescence detector
-
Reversed-phase C8 or C18 column (e.g., LiChrospher® 100 RP-8)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect first-morning void urine samples.
-
Centrifuge the urine at 3000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For the analysis of total pteridines, an oxidation step (e.g., with manganese dioxide) can be included to convert reduced pterins to their oxidized forms. However, for specific measurement of PCA, this step may be omitted if PCA is the primary analyte of interest and is stable under the collection and storage conditions.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 15 mM potassium phosphate, pH 6.8) and an organic modifier (e.g., methanol). The composition may be isocratic or a gradient depending on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A reversed-phase C8 or C18 column is commonly used.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Fluorescence Detector: Excitation wavelength at approximately 360 nm and emission wavelength at approximately 450 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the PCA standard.
-
Calculate the concentration of PCA in the urine samples by comparing their peak areas to the standard curve.
-
Normalize the PCA concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
In Vivo Anti-Tumor Activity Assessment (General Protocol)
This protocol outlines a general approach for evaluating the anti-tumor effects of this compound or its salts in a mouse xenograft model. Specific details such as the cell line, mouse strain, and dosage will need to be optimized for the particular cancer type being studied.
Objective: To determine the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
This compound (or its calcium salt)
-
Vehicle for administration (e.g., saline, PBS)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into a control group and a treatment group.
-
Administer the vehicle to the control group and the PCA solution to the treatment group. Administration can be via intraperitoneal injection, oral gavage, or other appropriate routes. The dosage and frequency will need to be determined in preliminary studies.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tumor tissue can be used for further analysis, such as histology, immunohistochemistry, or molecular analysis of signaling pathways.
-
Compare the tumor growth rates and final tumor weights between the control and treatment groups to assess the anti-tumor activity of PCA.
-
Future Directions and Conclusion
The in vivo biological functions of this compound are more complex than previously appreciated. While its role as a biomarker and a product of folate degradation is becoming clearer, its direct involvement in signaling pathways and its therapeutic potential warrant further investigation. Key areas for future research include:
-
Elucidation of specific downstream signaling pathways activated by PCA-induced ROS in vivo.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationships.
-
In-depth in vivo studies to confirm and characterize its immunomodulatory and anti-tumor effects in various disease models.
-
Clarification of its potential role, if any, in pterin salvage pathways in mammals.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UVA Induced Oxidative Stress Was Inhibited by Paeoniflorin/Nrf2 Signaling or PLIN2 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pterin-6-Carboxylic Acid: A Key Photodegradation Product of Folic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a synthetic form of the essential B vitamin folate, is widely used in dietary supplements and fortified foods. Despite its importance in various physiological processes, including DNA synthesis and repair, folic acid is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation leads to the formation of several byproducts, with pterin-6-carboxylic acid being a significant and terminal product in the degradation pathway. Understanding the formation, kinetics, and analytical quantification of this compound is crucial for ensuring the stability and efficacy of folic acid-containing products and for research into the photobiology of folates.
This technical guide provides a comprehensive overview of this compound as a photodegradation product of folic acid. It consolidates quantitative data, details experimental protocols for analysis, and presents visual diagrams of the degradation pathway and experimental workflows to aid researchers in their studies.
Photodegradation Pathway of Folic Acid
The photodegradation of folic acid is a multi-phase process that occurs under aerobic conditions upon exposure to UV radiation.[1] The initial step involves the cleavage of the C9-N10 bond of the folic acid molecule.[1][2] This cleavage results in the formation of p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1] Subsequently, 6-formylpterin undergoes further oxidation to yield the more stable this compound.[1] Both 6-formylpterin and this compound have been shown to act as photosensitizers, potentially accelerating the degradation of remaining folic acid.[1]
The overall degradation of folic acid follows complex kinetics, initially exhibiting a zero-order rate law during the formation of the first photoproducts.[1] As the concentration of photosensitizing products increases, the degradation process accelerates.[1] The final and dominating stage, the conversion of 6-formylpterin to this compound, follows a first-order rate law.[1]
Figure 1: Photodegradation pathway of folic acid.
Quantitative Data on Folic Acid Photodegradation
The rate of folic acid photodegradation is influenced by several factors, including pH, the initial concentration of folic acid, and the presence of photosensitizers like riboflavin.
Table 1: Photodegradation Rate of Folic Acid at Different pH Values
| pH | Photodegradation Rate (k, min-1) | Reference |
| 2.5 | 5.04 x 10-3 | [1] |
| 10.0 | 0.1550 x 10-3 | [1] |
Note: The photodegradation follows apparent first-order kinetics, and the rate generally decreases with increasing pH.[1]
Table 2: Concentration-Dependent Photodegradation of Folic Acid
| Initial Folic Acid Concentration (µM) | Relative Photodegradation Rate | Reference |
| 1 | 1x | [3] |
| 5 | 2.1x faster than 1 µM | [3] |
| 10 | 5.8x faster than 1 µM | [3] |
Table 3: Quantitation Range of Folic Acid and its Photodegradation Products by HPLC
| Compound | Quantitation Range (M) | Reference |
| Folic Acid | 1.0 - 5.0 x 10-5 | [4] |
| p-Aminobenzoic acid | 0.01 - 1.25 x 10-5 | [4] |
| This compound | 0.01 - 2.0 x 10-5 | [4] |
| p-Aminobenzoyl-L-glutamic acid | 0.02 - 2.0 x 10-5 | [4] |
| Pteroic acid | 0.02 - 2.5 x 10-5 | [4] |
Experimental Protocols
Accurate quantification of this compound and other photodegradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase, paired-ion chromatography method for the simultaneous determination of folic acid and its photodegradation products.[4]
1. Sample Preparation:
-
Prepare aqueous solutions of folic acid at the desired concentration.
-
For forced degradation studies, expose the solutions to a UV light source (e.g., 254 nm or 365 nm) for specific durations.
-
Prepare standards for folic acid, this compound, p-aminobenzoic acid, p-aminobenzoyl-L-glutamic acid, and pteroic acid in the mobile phase.
2. Chromatographic Conditions:
-
Column: µ-BondaPak C18 column.[4]
-
Mobile Phase: Isocratic solvent system consisting of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutyl ammonium hydroxide solution, and methanol in a ratio of 870:15:250 (v/v/v).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 254 nm.[4]
-
Temperature: Ambient.[4]
3. Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of each compound by comparing the peak areas with the calibration curve generated from the standards.
Figure 2: HPLC experimental workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers higher sensitivity and specificity for the analysis of folic acid and its degradation products, particularly in complex matrices.
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol.
-
Perform a solid-phase extraction (SPE) for complex matrices like biological fluids to remove interfering substances.
2. UPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UPLC column, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Controlled, for example, at 40°C.
3. MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte need to be determined and optimized.
-
Collision Energy and other MS parameters: Optimized for each transition to achieve maximum sensitivity.
4. Analysis:
-
Inject the prepared samples and standards into the UPLC-MS/MS system.
-
Identify and quantify the analytes based on their specific retention times and MRM transitions.
-
Use isotopically labeled internal standards for accurate quantification, especially in complex matrices.
Figure 3: UPLC-MS/MS experimental workflow.
Conclusion
This compound is a key terminal product of the photodegradation of folic acid. Its formation is a result of a multi-step process initiated by UV radiation. The rate of its formation and the overall degradation of folic acid are dependent on various factors, including pH and initial substrate concentration. The detailed experimental protocols for HPLC and UPLC-MS/MS provided in this guide offer robust methods for the accurate quantification of this compound and other related compounds. This information is critical for professionals in the pharmaceutical and food industries for developing stable formulations and for researchers investigating the photochemical properties of folates and their implications for human health.
References
- 1. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Pterin-6-carboxylic Acid: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, biosynthesis, and analytical methodologies for Pterin-6-carboxylic acid (PCA), a compound of increasing interest to researchers, scientists, and drug development professionals. This document provides a consolidated resource on PCA's role in various organisms, from bacteria to humans, and outlines its formation through metabolic pathways and as a photodegradation product of folic acid.
This compound (PCA), a heterocyclic compound belonging to the pteridine family, is a naturally occurring molecule found across a diverse range of biological systems. Its presence has been documented in bacteria, plants, and animals, where it participates in various physiological processes. This guide offers a detailed overview of the current scientific understanding of PCA, with a focus on its natural occurrence, quantitative data, and the experimental protocols used for its study.
Natural Occurrence Across Kingdoms
This compound has been identified in a variety of organisms, highlighting its widespread distribution in nature. In the plant kingdom, it has been reported in species such as Artemisia, tomatoes (Lycopersicon esculentum), and peppers (Capsicum annuum)[1][2]. In the animal kingdom, PCA is found in fluorescent millipedes, the dorsal skin of frogs, and various fish[3][4]. It is also an endogenous metabolite in mammals, detected in human and sheep blood and pineal glands[3]. Furthermore, microorganisms like Pseudomonas fluorescens are known to metabolize this acid.
Beyond its endogenous presence, PCA is a significant photodegradation product of folic acid (Vitamin B9).[1][5] Exposure to UVA radiation can lead to the cleavage of the folic acid molecule, resulting in the formation of PCA.
Quantitative Data on this compound Occurrence
The concentration of this compound can vary significantly between different organisms and tissues. The following table summarizes available quantitative data.
| Organism/Tissue | Concentration | Method of Analysis | Reference |
| Tomato (Lycopersicon esculentum) | 0.087 µg/g of fresh sample | LC-ESI-MS | |
| Human Urine (Healthy Individuals) | Varies, often reported as a ratio to creatinine | HPLC with fluorimetric and/or photometric detection | [6] |
| Human Urine (Cancer Patients) | Levels may be significantly elevated compared to healthy individuals | HPLC with fluorimetric and/or photometric detection, LC-MS/MS | [7] |
Note: Quantitative data for this compound in many organisms is not extensively documented in publicly available literature. The levels in urine can be influenced by various factors including diet, health status, and exposure to sunlight.
Biosynthesis and Metabolic Pathways
The biosynthesis of pteridines, including the precursors to this compound, originates from guanosine triphosphate (GTP). A series of enzymatic reactions convert GTP into various pterin derivatives. While the complete endogenous metabolic pathway of PCA is not fully elucidated, it is understood to be involved in the broader pterin metabolic network.
One of the primary formation routes of PCA in biological systems exposed to sunlight is through the photodegradation of folic acid. This process is initiated by UVA radiation, which cleaves the folic acid molecule.
Below are diagrams illustrating the key pathways associated with this compound.
Experimental Protocols
The accurate detection and quantification of this compound in biological matrices are crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet detection is a commonly employed technique. More sensitive and specific analysis can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Urine
A general workflow for the preparation of urine samples for pteridine analysis is outlined below.
Detailed Protocol for HPLC Analysis of Pteridines in Urine:
-
Sample Collection and Storage: Collect urine samples and store them at -20°C or lower, protected from light, to prevent degradation of pteridines.
-
Oxidation: To a 1 mL aliquot of urine, add an oxidizing agent (e.g., 1 M iodine solution in potassium iodide) and incubate in the dark. The oxidation step converts the more unstable, reduced forms of pteridines to their stable, oxidized, and fluorescent forms.
-
Reduction of Excess Oxidant: After incubation, add a reducing agent (e.g., ascorbic acid) to quench the excess oxidizing agent.
-
Purification: The sample can be purified using solid-phase extraction (SPE) to remove interfering substances.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column. A common mobile phase consists of a phosphate buffer with a small percentage of organic solvent like methanol or acetonitrile.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths suitable for pteridines (e.g., excitation at ~350 nm and emission at ~450 nm for PCA) or a UV detector.[8]
LC-MS/MS Parameters for this compound Quantification:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For PCA, a common transition might be m/z 208 -> m/z 164.
-
Column: A reversed-phase C18 or a HILIC column can be used for chromatographic separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid is often employed.
Conclusion
This compound is a widely distributed natural product with important connections to folate metabolism and potential as a biomarker. This guide provides a foundational understanding of its occurrence, biosynthesis, and the analytical techniques essential for its study. Further research is warranted to fully elucidate its metabolic pathways, physiological roles, and potential applications in diagnostics and therapeutics.
References
- 1. This compound | 948-60-7 | Benchchem [benchchem.com]
- 2. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound, 948-60-7 [thegoodscentscompany.com]
- 5. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Properties and Spectra of Pterin-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin-6-carboxylic acid (PCA), also known as 6-carboxypterin, is a pteridine derivative of significant interest in various scientific fields. It is recognized as a photodegradation product of folic acid and has been identified as a potential biomarker for certain diseases.[1][2] Its intrinsic fluorescence properties make it a valuable molecule for analytical and diagnostic applications. This technical guide provides a comprehensive overview of the core fluorescence characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its role in relevant biological processes.
Core Fluorescence Properties
The fluorescence of this compound is significantly influenced by the pH of its environment. Like many pterin derivatives, it exists in two primary forms in aqueous solution: an acid form and a base form, each exhibiting distinct fluorescence characteristics.[3] The transition between these forms occurs over a pH range of approximately 3 to 13.[3]
Spectral Characteristics
The excitation and emission spectra of this compound are pH-dependent. Generally, the emission spectrum of the base form is red-shifted compared to the acid form.[4]
Table 1: Excitation and Emission Maxima of this compound
| Form | pH Range | Excitation Maximum (λex) | Emission Maximum (λem) |
| Acid | 4.9 - 5.5 | ~350 nm | ~440 nm |
| Base | 10.0 - 10.5 | ~350 nm | ~455 nm |
| Data sourced from Thomas et al. (2002).[4] |
Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters for characterizing the efficiency and dynamics of the fluorescence process. For this compound, these properties are also heavily dependent on pH, with the acid form generally exhibiting a higher quantum yield than the base form.[3]
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Form | pH Range | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| Acid | 3.0 - 6.2 | 0.28 | 4.2 |
| Base | 9.0 - 11.0 | 0.18 | 3.0 |
| Data sourced from Thomas et al. (2002).[3][4] |
Experimental Protocols
The determination of the fluorescence properties of this compound typically involves steady-state and time-resolved fluorescence spectroscopy.
Measurement of Fluorescence Spectra and Quantum Yield
Objective: To determine the excitation and emission spectra and the fluorescence quantum yield of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M to 2 M) for pH adjustment
-
Quinine bisulfate in 0.5 M H2SO4 (as a fluorescence standard, ΦF = 0.546)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation: Prepare aqueous solutions of this compound. The pH of the solutions should be adjusted to fall within the desired ranges for the acid form (e.g., pH 4.9-5.5) and the base form (e.g., pH 10.0-10.5) using HCl or NaOH.[4]
-
Steady-State Fluorescence Measurements:
-
Quantum Yield Determination:
-
Measure the integrated fluorescence intensity of the this compound sample and the quinine bisulfate standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The quantum yield is calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime of the excited state of this compound.
Instrumentation: Time-correlated single-photon counting (TCSPC) system.
Methodology:
-
Sample Preparation: Prepare samples as described for quantum yield measurements.
-
Time-Resolved Fluorescence Measurements:
-
Excite the sample using a pulsed light source (e.g., a nitrogen lamp at 350 nm).[4]
-
Monitor the fluorescence decay at the emission maximum (e.g., 450 nm).[4]
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to a monoexponential or multi-exponential function after deconvolution from the instrument response function.[4] For this compound, a first-order rate law is typically observed.[4]
-
Visualization of Experimental and Logical Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving this compound.
Caption: Experimental workflow for fluorescence analysis of this compound.
Caption: Logical relationships of this compound.
Biological Relevance and Applications
This compound serves as a precursor for the synthesis of folate, a critical vitamin for numerous cellular processes, including DNA synthesis and repair.[5] Its presence and concentration in biological fluids are being investigated as potential biomarkers for various diseases, including cancer.[6]
Furthermore, as a photodegradation product of folic acid, this compound can be generated in the skin upon exposure to UVA radiation.[7] This process is of interest to drug development and dermatology, as PCA, along with other photoproducts, can generate reactive oxygen species (ROS), potentially leading to phototoxicity and cellular damage.[7][8] The distinct fluorescence of pterin derivatives has also been noted in certain skin conditions, such as vitiligo, following UVA exposure.[8]
Conclusion
The pH-dependent fluorescence of this compound provides a robust analytical handle for its detection and quantification. Understanding its spectral properties, quantum yield, and lifetime is crucial for its application as a biomarker and for elucidating its role in biological systems, particularly in the context of folate metabolism and UVA-induced phototoxicity. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and professionals working with this important biomolecule.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterin-6-carboxylic acid solubility and stability in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of pterin-6-carboxylic acid in various solvents. The information is compiled from scientific literature and technical datasheets to support research and development activities involving this compound.
Executive Summary
This compound, a key photodegradation product of folic acid, exhibits low solubility in aqueous solutions at neutral and acidic pH, with significantly increased solubility under alkaline conditions. It is also sparingly soluble in polar organic solvents. The solid form of this compound is stable at room temperature for extended periods, while its stability in solution is influenced by factors such as pH, temperature, and exposure to light. This guide provides quantitative solubility and stability data where available, alongside detailed experimental protocols for characterization.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and use in experimental settings. The compound is generally characterized by its poor solubility in water and many common organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | Temperature | pH | Solubility | Citation |
| Water | Not Specified | Neutral | Practically Insoluble | [1] |
| Water (Calculated) | Not Specified | Not Specified | log10WS = -0.91 mol/L | [2][3] |
| 0.01 M Sodium Hydroxide | 22°C | ~11.0 | 0.2 g / 100 g (2 mg/mL) | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 7.0 (Adjusted) | 1.92 mg/mL | [4] |
Note: The solubility in DMSO requires ultrasonication and pH adjustment with 1 M HCl to achieve the stated concentration.[4]
Qualitative Solubility Information
| Solvent | Solubility Description | Citation |
| Methanol | Soluble | [5] |
| Ethanol | May dissolve | [6] |
| Dimethylformamide (DMF) | May dissolve | [6] |
| Aqueous Acid | Very Slightly Soluble | [7] |
| Aqueous Base (Heated) | Very Slightly Soluble | [7] |
Stability Profile
Understanding the stability of this compound is essential for accurate experimental results and for defining appropriate storage and handling conditions.
Solid-State Stability
| Condition | Duration | Observation | Citation |
| Room Temperature | 3 months | Very stable, no change in purity observed. Not hygroscopic. | [1] |
Solution-State Stability
| Solvent/System | Concentration | Condition | Duration | Degradation | Citation |
| Not Specified | 1 mM | Room Temperature | 10 days | 0.6% | [1] |
| In Solvent | Not Specified | -20°C (Protected from light) | 1 month | Not Specified | [4] |
| In Solvent | Not Specified | -80°C (Protected from light) | 6 months | Not Specified | [4] |
General recommendations are to protect solutions of this compound from light.[6] The stability of pterins is known to be significantly affected by light and temperature.
Biological Context and Signaling Pathways
This compound is a significant molecule in the context of folate metabolism and photodegradation. It is formed from the UV irradiation of folic acid, a process that involves the generation of reactive oxygen species (ROS).
Caption: Folic Acid Photodegradation Pathway.
Experimental Protocols
The following sections detail standardized protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Caption: Solubility Determination Workflow.
Methodology:
-
Preparation of Solvent System: Prepare the desired solvent (e.g., phosphate buffer at a specific pH, methanol, ethanol).
-
Addition of Solute: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the container in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. If the solution is highly concentrated, dilute it with the appropriate solvent to bring it within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility by correcting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or M).
Protocol for Stability Assessment (Photostability)
This protocol is adapted from ICH Q1B guidelines for photostability testing.
Caption: Photostability Testing Workflow.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent system at a known concentration. Place the solution in a chemically inert, transparent container (e.g., quartz or borosilicate glass vial).
-
Control Preparation: Prepare a "dark control" sample by wrapping an identical vial with aluminum foil to protect it completely from light.
-
Exposure: Place the sample and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Sampling: Withdraw aliquots from both the exposed sample and the dark control at predetermined time intervals.
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Compare the concentration of this compound in the exposed sample to that in the dark control at each time point. A significant loss of the parent compound in the exposed sample compared to the control indicates photolability. Calculate the degradation rate and identify and quantify any major photodegradants if possible.
Analytical Method: HPLC-UV for Quantification
The following HPLC method is suitable for the quantification of this compound in solubility and stability studies.
Table of HPLC Parameters
| Parameter | Specification |
| Column | Waters Spherisorb S5-ODS 1, 4.6 x 150 mm |
| Mobile Phase | 50 mM Ammonium Phosphate ((NH₄)H₂PO₄), pH 3.0 |
| Flow Rate | 2 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temp. | Ambient |
| Sample Diluent | Mobile Phase or 0.01 M NaOH |
This method is based on the conditions provided in the Schircks Laboratories datasheet.[1] Method validation (linearity, accuracy, precision, selectivity) should be performed prior to use.
References
- 1. schircks.ch [schircks.ch]
- 2. This compound (CAS 948-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound (2-amino-1,4-dihydro-4-oxothis compound) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 7. This compound | 948-60-7 [chemicalbook.com]
Methodological & Application
Application Note: Quantification of Pterin-6-carboxylic Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
Pterin-6-carboxylic acid (PCA) is a pteridine derivative that serves as a key analytical standard in biochemical research.[1] It is notably a photodegradation product of folic acid and an oxidative product of other pterins.[2][3] The quantification of PCA and other pterins in biological fluids such as urine and cerebrospinal fluid (CSF) is crucial for the diagnosis and monitoring of various metabolic diseases, including inborn errors of tetrahydrobiopterin (BH4) metabolism.[4][5] High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection, is a widely used, sensitive, and robust method for the analysis of pterins in biological samples.[4][6][7]
Application
This protocol details a reversed-phase HPLC (RP-HPLC) method with fluorescence detection for the quantitative analysis of this compound in biological samples. The methodology is applicable to clinical research, drug development, and studies of metabolic pathways where pterin levels are significant biomarkers.
Experimental Protocol
1. Reagents and Materials
-
Methanol (HPLC Grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Ultrapure Water (18.2 MΩ·cm)
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for protein precipitation
-
Syringe filters (0.22 µm, Nylon or PVDF)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler (maintained at 4-10°C)
-
Column Oven
-
Fluorescence Detector (FLD)
-
-
Reversed-phase C8 or C18 column (e.g., LiChrospher C8, 5 µm, 4.6 x 150 mm)[7]
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
3. Preparation of Standards and Reagents
-
PCA Stock Solution (1 mg/mL): Due to its poor solubility in water, dissolve PCA powder in a small amount of 0.01 M NaOH to create a stock solution.[2][5] For example, accurately weigh 10 mg of PCA and dissolve it in 10 mL of 0.01 M NaOH. Sonicate briefly if necessary.[2] Store stock solutions at -20°C or colder, protected from light.[10]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase buffer to achieve a concentration range suitable for creating a calibration curve (e.g., 1 ng/mL to 100 ng/mL).
-
Mobile Phase: Prepare a 10 mM phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in ultrapure water and adjust the pH to 7.0 using phosphoric acid or NaOH.[7] Filter the buffer through a 0.22 µm filter before use.
4. Sample Preparation (from Urine or CSF)
The stability of pterins is a critical challenge; reduced forms are highly unstable. Therefore, careful sample collection and storage are required.[4][11] For robust quantification, especially when analyzing a panel of pterins, an initial oxidation step is often employed to convert all pterins to their stable, fluorescent forms.[6][11]
-
Thawing: Thaw frozen biological samples (e.g., urine, CSF) on ice, protected from light.
-
Protein Precipitation: For plasma or CSF, deproteinize the sample. Add an equal volume of cold 10% (w/v) Trichloroacetic Acid or 1 M Perchloric Acid to the sample.
-
Mixing and Centrifugation: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[12]
-
Injection: Place the vial in the autosampler (kept at 4-10°C) and inject it into the HPLC system. Samples may be stable for a maximum of 6 hours in the autosampler.[13]
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific column and system used.
| Parameter | Recommended Condition |
| Column | LiChrospher® C8 (5 µm, 4.6 x 150 mm) or equivalent RP column[7] |
| Mobile Phase | A: MethanolB: 10 mM Phosphate Buffer, pH 7.0[7] |
| Elution Mode | Isocratic: 5% Methanol / 95% Buffer[7] |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 30°C (ambient or controlled) |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 350 nmEmission: 450 nm |
| Run Time | ~15-20 minutes[6][7] |
Data Presentation
Quantitative data should be recorded and presented for method validation and sample analysis.
Table 1: HPLC Method Validation Parameters for Pterin Analysis Data presented below is a representative summary based on typical performance from literature.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| This compound | ~4-6 | 0.04 - 8[7][14] | 27 - 41[14] | > 0.997[7][15] |
| Neopterin | Varies | ~0.04[7] | ~27[14] | > 0.99[15] |
| Biopterin | Varies | ~2.9[7] | Varies | > 0.997[7] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly based on the sample matrix and instrumentation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. schircks.ch [schircks.ch]
- 3. This compound | 948-60-7 | Benchchem [benchchem.com]
- 4. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Rapid and sensitive method for high-performance liquid chromatographic analysis of pterins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pterine-6-carboxylic acid = 98.0 HPLC 948-60-7 [sigmaaldrich.com]
- 9. 蝶呤-6-羧酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Urinary Pterin-6-carboxylic Acid Analysis in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin-6-carboxylic acid (PCA) is an unconjugated pteridine derivative that is emerging as a significant biomarker in clinical research.[1] Pteridines are a class of heterocyclic compounds that play crucial roles in various metabolic pathways.[2][3] PCA, specifically, is a photodegradation product of folic acid and is involved in folate biosynthesis.[1][4][5] Its presence and concentration in human urine are being investigated for the non-invasive diagnosis and monitoring of various pathological conditions, most notably cancer.[1][3][6] Elevated levels of urinary PCA have been observed in patients with certain malignancies, suggesting its potential as a valuable tool in oncology and drug development.[1][6]
This document provides detailed application notes and protocols for the analysis of urinary this compound to support clinical research endeavors.
Biological Significance and Clinical Relevance
This compound is a precursor in the synthesis of folate, a vital component for cellular growth, development, and DNA repair.[1][4] Its role extends to immunomodulation, with studies indicating that pterins are excreted in higher amounts by cancer patients, reflecting a potential link to the immune response to tumors.[1] Research has identified PCA as a potential biomarker for various cancers, including bladder cancer, with elevated urinary levels in cancer patients compared to healthy individuals.[1][3][7] Furthermore, PCA is a photodegradation product of folic acid when exposed to UVA radiation, a process that can generate reactive oxygen species (ROS) in skin cells.[8][9]
The analysis of urinary PCA, often in conjunction with other pteridines like neopterin and biopterin, can provide a more comprehensive metabolic profile, aiding in the early detection and monitoring of disease.[6][10][11]
Signaling Pathway and Metabolic Context
The diagram below illustrates the metabolic context of this compound, highlighting its relationship with folic acid and its role as a potential disease biomarker.
Quantitative Data Summary
The following table summarizes representative quantitative data for urinary pteridine levels, including this compound, in healthy individuals and cancer patients. It is important to note that concentrations can vary based on the analytical method, population, and normalization strategy (e.g., creatinine correction).
| Pteridine | Healthy Subjects (Mean) | Cancer Patients (Mean) | Reference |
| This compound | Lower Levels | Higher Levels | [1] |
| 6-Biopterin | Lower Levels | Significantly Higher | [1][6] |
| D-(+)-Neopterin | Not Significantly Different | Not Significantly Different | [6] |
| Pterin | Lower Levels | Significantly Higher | [6] |
| Xanthopterin | Lower Levels | Significantly Higher | [6] |
| Isoxanthopterin | Lower Levels | Significantly Higher | [6] |
| 6-Hydroxymethylpterin | Lower Levels | Significantly Higher | [6] |
Experimental Protocols
1. Protocol for Urinary this compound Analysis by LC-MS/MS
This protocol is based on methodologies for the analysis of urinary pteridines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12][13]
a. Materials and Reagents
-
This compound standard (>95% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled PCA or a structurally similar compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Manganese dioxide (MnO₂) for oxidation (optional, depending on the specific pteridines of interest)
-
Urine collection containers with a light-protecting feature
-
Ascorbic acid (as a preservative)[14]
-
0.22 µm syringe filters
b. Sample Collection and Preparation
-
Collect a random urine sample (approximately 2 mL) in a container containing 20 mg of ascorbic acid to prevent degradation.[14]
-
Protect the sample from light by wrapping the container in foil.
-
Immediately freeze the sample at -20°C or lower until analysis.
-
Prior to analysis, thaw the urine samples and centrifuge to remove any particulate matter.
-
Dilution: Dilute the urine sample with ultrapure water. A common approach is to normalize the sample to a specific creatinine concentration (e.g., 0.1 mmol/L) to account for variations in urine dilution.[15]
-
Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibrators, and quality controls.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
c. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A LUNA amino column (e.g., 2 x 150 mm, 3 µm) has been shown to be effective for separating pteridine isomers.[13] Other options include C8, C18, or HILIC columns.[11][16]
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: An appropriate gradient program should be developed to achieve optimal separation of PCA from other urinary components and pteridines. For example, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic phase.
-
Flow Rate: A typical flow rate is around 400 µl/min.[13]
-
Injection Volume: 10 µl.[13]
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the specific pteridine and its fragmentation pattern.
-
MRM Transitions: Specific precursor-to-product ion transitions for PCA and the internal standard must be determined and optimized for maximum sensitivity.
d. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of the PCA standard.
-
Quantify the PCA concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the urinary creatinine level.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of urinary this compound.
Troubleshooting and Method Validation
Method Validation
A full validation of the analytical method should be performed according to established guidelines. This includes assessing:
-
Linearity: The range over which the assay is accurate.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity and Specificity: Ensuring that other components in the urine matrix do not interfere with the measurement of PCA.
-
Matrix Effects: Evaluating the influence of the urine matrix on the ionization of the analyte.
-
Stability: Assessing the stability of PCA in urine under different storage conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample matrix interference. | Use a guard column, optimize mobile phase pH, perform additional sample cleanup if necessary. |
| Low Sensitivity | Suboptimal MS/MS parameters, ion suppression from the matrix. | Optimize MRM transitions, cone voltage, and collision energy. Dilute the sample further to reduce matrix effects. |
| High Variability | Inconsistent sample preparation, sample degradation. | Ensure precise and consistent pipetting, protect samples from light and heat, and analyze samples promptly after preparation. |
| Carryover | Contamination from a previous high-concentration sample. | Implement a robust needle wash protocol between injections. |
Conclusion
The analysis of urinary this compound is a promising tool in clinical research, particularly in the field of oncology. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and conduct reliable and reproducible analyses of this important biomarker. Adherence to proper sample handling, robust analytical methodology, and thorough method validation are critical for obtaining high-quality data that can contribute to a better understanding of disease and the development of new therapeutic interventions.
References
- 1. This compound | 948-60-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]
- 6. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lhsc.on.ca [lhsc.on.ca]
- 15. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Pterin-6-carboxylic Acid as an Analytical Standard in Chromatography
Introduction
Pterin-6-carboxylic acid (PCA), a pteridine derivative, is a crucial analyte and standard in biochemical and clinical research.[1] It is a known photodegradation product of folic acid and is recognized as a biomarker for various physiological and pathological states, including cancer and disorders related to folate metabolism.[2][3] Its inherent fluorescence and well-defined structure make it an ideal analytical standard for the quantification of pteridines in complex biological matrices such as urine and plasma using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Physicochemical Properties and Chromatographic Data
This compound is a light-yellow powder or crystalline solid.[4][5] Its purity is typically assessed at ≥98.0% by HPLC.[4] For consistent results, it should be stored at 2-8°C or colder for long-term use.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-amino-4-oxo-3H-pteridine-6-carboxylic acid | [1] |
| CAS Number | 948-60-7 | [6] |
| Molecular Formula | C₇H₅N₅O₃ | [2][6] |
| Molecular Weight | 207.15 g/mol | [4] |
| Solubility | Practically insoluble in water. Slightly soluble in 0.01 M NaOH and soluble in DMSO.[3][5] | [3][5] |
| UV-Vis λₘₐₓ | 263 nm (in NaOH), ~288 nm (in pH 6 buffer) | [2][7] |
| Fluorescence | Excitation: 360 nm / Emission: 450 nm | [2] |
Table 2: Example Chromatographic Parameters for this compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Column | Waters Spherisorb S5-ODS 1 (C18), 4.6 x 150 mm | Not specified | LUNA amino column |
| Mobile Phase | 50 mM (NH₄)H₂PO₄, pH 3.0 | Not applicable | Isocratic: 85% (Acetonitrile/0.1% formic acid) and 15% (0.1% formic acid/10 mM ammonium formate) |
| Flow Rate | 2 ml/min | Not applicable | 400 µl/min |
| Detection | UV at 254 nm | Electron Ionization | Negative Ionization Mode |
| Retention Time (RT) | 9.02 min | 8.820 min | Not specified |
| Reference | [2][5] | [8] | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of stock and working standard solutions for use in calibration curves for chromatographic analysis.
Materials:
-
This compound (PCA) powder (≥98.0% purity)[4]
-
0.01 M Sodium Hydroxide (NaOH) or Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Mobile phase solution (as required by the specific HPLC/LC-MS method)
-
Ultrasonicator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of PCA powder and transfer it to a 10 mL volumetric flask.
-
Due to poor water solubility, add a small volume of 0.01 M NaOH or DMSO to dissolve the powder.[5][10] Ultrasonication may be used to aid dissolution.[5]
-
Once fully dissolved, bring the flask to volume with ultrapure water or the appropriate solvent. Mix thoroughly.
-
This stock solution should be stored protected from light at -20°C or -80°C.[11]
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of working standards.
-
Typical concentration ranges for a calibration curve might be from 10 ng/mL to 1000 ng/mL, depending on the sensitivity of the instrument and the expected concentration in samples.
-
Ensure each standard is thoroughly mixed before the next dilution.
-
Caption: Workflow for preparing PCA analytical standards.
Protocol 2: Quantification of Pteridines in Urine using HPLC
This protocol provides a general method for analyzing pteridines, including PCA, in urine samples. As many pteridines exist in reduced, non-fluorescent forms, an oxidation step is often required.
Materials:
-
Urine samples
-
Manganese Dioxide (MnO₂) for oxidation
-
PCA standard solutions (from Protocol 1)
-
Methanol or Acetonitrile
-
Centrifuge and 0.22 µm syringe filters
-
HPLC system with UV or Fluorescence detector
Procedure:
-
Sample Preparation and Oxidation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add a small amount of MnO₂ to oxidize reduced pteridines to their fluorescent forms. This step is crucial for fluorescence detection and for analyzing total pteridine levels.
-
Vortex the mixture and let it react for 30 minutes in the dark.
-
Centrifuge the sample to pellet the MnO₂ and other precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[9][12]
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 2 or a validated in-house method.
-
Inject the prepared working standards to generate a calibration curve.
-
Inject the prepared urine samples.
-
Identify the PCA peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Quantify the concentration of PCA in the samples by interpolating the peak area from the calibration curve.
-
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | 948-60-7 | Benchchem [benchchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. 蝶呤-6-羧酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. schircks.ch [schircks.ch]
- 6. This compound [webbook.nist.gov]
- 7. hou.usra.edu [hou.usra.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface-Enhanced Raman Spectroscopy (SERS) of Pterin-6-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin-6-carboxylic acid is a pteridine derivative that, along with other pterins, is found in various biological fluids such as plasma and urine. Alterations in the concentrations of these molecules can serve as valuable biomarkers for the diagnosis of several diseases. Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical technique that offers high sensitivity and molecular specificity, making it an ideal tool for the detection of biomolecules like this compound at trace levels. SERS utilizes the enhancement of Raman scattering signals of molecules adsorbed onto or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles. This document provides detailed application notes and experimental protocols for the SERS analysis of this compound.
Principle of SERS for this compound Detection
The SERS enhancement mechanism is primarily attributed to two effects: the electromagnetic enhancement and the chemical enhancement. The electromagnetic effect arises from the localized surface plasmon resonance (LSPR) of the metallic nanostructures, which greatly amplifies the incident and scattered electromagnetic fields. The chemical effect involves a charge-transfer interaction between the analyte and the SERS substrate.
For this compound, the interaction with the metallic surface is crucial for achieving significant SERS enhancement. Studies have shown that this compound adsorbs onto gold surfaces in a "lying down" configuration, interacting with the metal primarily through the nitrogen atoms of the amino group and the pteridine ring, as well as the carboxylic group[1]. This orientation allows for a strong interaction with the surface plasmons, leading to a robust SERS signal.
Quantitative Data Summary
The following table summarizes the key vibrational modes of this compound observed in normal Raman and SERS spectra, based on experimental data and Density Functional Theory (DFT) calculations.
| Normal Raman (cm⁻¹) | SERS (Au Substrate) (cm⁻¹) | Assignment |
| 1641 (m) | - | sc(NH₂), ρ(NH) |
| 1567 (m) | 1586 (m) | ρ(NH); Ring deformation; ν(C=O) of COOH |
| 1526 (s) | 1540 (s), 1512 (s) | ρ(NH)(CH); Ring deformation; sc(NH₂) |
| 1472 (w) | - | ρ(NH)(CH) |
| 1372 (m) | - | ρ(NH)(CH)(OH) |
| 1345 (w) | - | ρ(CH)(OH), ν(CO) |
| 1311 (s) | - | ρ(NH)(CH), ω(NH); Ring deformation |
| 1196 (m) | - | ρ(CH)(OH); Ring deformation |
| 1160 (w) | - | ρ(CH)(OH), ω(NH) |
| 947 (m) | - | Ring deformation |
| 733 (m) | - | ρ(OH); Ring deformation |
| 660 (m) | - | ρ(NH)oop |
| 645 (m) | 645 (w) | ρ(NH)(OH)oop |
| 596 (w) | - | Ring deformation |
| 540 (w) | - | ρ(CH)(OH)(CO) |
(s) strong, (m) medium, (w) weak; sc: scissoring, ρ: rocking, ν: stretching, ω: wagging, oop: out-of-plane
Note: While specific Limit of Detection (LOD) and Enhancement Factor (EF) values for this compound are not extensively reported, studies on similar pterin compounds suggest that SERS can achieve sub-nanomolar detection limits[2][3]. The potential for detecting oxidized pterins at nanomolar concentrations has been noted[4].
Experimental Protocols
Protocol 1: SERS of this compound on Gold-Capped Silicon Nanopillars
This protocol is based on the work by Castillo et al. and is suitable for highly sensitive and reproducible SERS measurements[1].
1. Materials and Reagents:
-
This compound (Sigma-Aldrich)
-
Sodium hydroxide (NaOH), 0.1 mol L⁻¹
-
Deionized water (Milli-Q or equivalent)
-
Gold-capped silicon nanopillar SERS substrates
-
Nitrogen gas
2. Preparation of this compound Solution:
-
Due to the poor solubility of this compound in water, a small amount of NaOH is required for dissolution.
-
Weigh 0.029 g of this compound powder and mix with 25 mL of deionized water.
-
Add 250 µL of 0.1 mol L⁻¹ NaOH solution.
-
Stir the mixture magnetically until the solution becomes clear and yellow.
3. SERS Sample Preparation:
-
Deposit a small droplet (e.g., 1 µL) of the freshly prepared this compound solution onto the active area of the gold-capped silicon nanopillar substrate.
-
Allow the droplet to spread and dry completely at room temperature.
-
Gently rinse the substrate with Milli-Q water to remove any non-adsorbed molecules.
-
Dry the substrate with a gentle stream of nitrogen gas.
4. SERS Measurement:
-
Place the prepared substrate on the Raman microscope stage.
-
Use a 785 nm laser excitation to minimize fluorescence background.
-
Set the laser power to a low level (e.g., 0.1 mW) to avoid photo-damage to the sample.
-
Acquire SERS spectra using an appropriate objective (e.g., 10x long working distance) and signal accumulation time (e.g., 5 seconds).
Protocol 2: SERS of this compound using Silver Colloidal Nanoparticles (Adapted from protocols for other pterins)
This protocol provides a method for SERS analysis using readily prepared silver colloidal nanoparticles.
1. Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 mol L⁻¹
-
Silver nitrate (AgNO₃)
-
Sodium citrate dihydrate
-
Deionized water
2. Preparation of Silver Colloid (Lee-Meisel Method):
-
Bring 100 mL of deionized water to a boil in a clean Erlenmeyer flask.
-
While boiling and stirring vigorously, add 2 mL of a 1% (w/v) sodium citrate dihydrate solution.
-
Continue heating and stirring until the solution turns a pale yellow-gray color, indicating the formation of silver nanoparticles.
-
Remove from heat and allow to cool to room temperature.
3. Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1, Step 2.
4. SERS Sample Preparation:
-
In a microcentrifuge tube, mix the silver colloid with the this compound solution. The optimal ratio should be determined empirically, but a 1:1 volume ratio can be a starting point.
-
Optionally, an aggregating agent such as NaCl (to a final concentration of ~10-50 mM) can be added to induce nanoparticle aggregation and create "hot spots" for enhanced SERS signals.
-
Deposit a small droplet of the mixture onto a clean glass slide or a silicon wafer and allow it to dry.
5. SERS Measurement:
-
Acquire SERS spectra as described in Protocol 1, Step 4. The laser wavelength may be adjusted (e.g., 532 nm or 633 nm) depending on the plasmon resonance of the prepared silver colloid.
pH Considerations
The SERS spectrum of this compound is expected to be pH-dependent due to the protonation/deprotonation of its functional groups. The predicted pKa for this compound is approximately 5.40. At pH values above this, the carboxylic acid group will be deprotonated to a carboxylate. The pterin ring itself has multiple sites for protonation and deprotonation. For pterins in general, it has been suggested that SERS detection is more effective at a pH > 8, where the molecule is deprotonated, leading to more significant changes in the Raman spectrum upon interaction with the silver surface. Therefore, adjusting the pH of the this compound solution to a slightly alkaline value (e.g., pH 8-9) before mixing with the SERS substrate may enhance the signal.
Visualizations
Caption: A generalized workflow for the SERS analysis of this compound.
Caption: Adsorption mechanism of this compound on a metallic SERS substrate.
Troubleshooting and Considerations
-
Reproducibility: SERS measurements can suffer from poor reproducibility. To mitigate this, it is essential to use highly uniform SERS substrates and to average spectra from multiple spots on the sample.
-
Fluorescence: Although SERS can quench fluorescence, some residual background may persist. Using a near-infrared laser (e.g., 785 nm) can help minimize this effect.
-
Sample Purity: Ensure that all glassware is scrupulously clean and that the solvents and reagents are of high purity to avoid interfering signals.
-
Concentration Optimization: The concentration of the analyte and any aggregating agents should be optimized to achieve the maximum SERS enhancement without causing excessive precipitation of the nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimum fabrication parameters for preparing high performance SERS substrates based on Si pyramid structure and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ detection of pterins by SERS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
Application of Pterin-6-carboxylic Acid in the Investigation of Tetrahydrobiopterin Deficiency
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pterin-6-carboxylic acid, a pteridine derivative, is emerging as a valuable biomarker in the study of tetrahydrobiopterin (BH4) deficiency, a group of inherited metabolic disorders. These disorders result from defects in the genes encoding enzymes essential for the synthesis or regeneration of BH4. BH4 is a critical cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters such as dopamine and serotonin, as well as for nitric oxide synthases. Consequently, BH4 deficiency leads to hyperphenylalaninemia and neurological dysfunction.[1][2]
The primary application of this compound in this context is as a supplementary biomarker for the differential diagnosis and monitoring of BH4 deficiencies. While the analysis of neopterin and biopterin levels in urine is the cornerstone of diagnosing these conditions, this compound can provide additional insights, particularly in relation to the overall pterin metabolism and the oxidative state of the patient. One source has explicitly identified this compound as a biomarker for tetrahydrobiopterin deficiency.[3]
The formation of this compound is linked to the oxidative degradation of pterins.[1] In conditions of oxidative stress, which may be exacerbated in BH4 deficiency due to the uncoupling of nitric oxide synthase and other enzymatic reactions, the unstable reduced pterins, including tetrahydrobiopterin and dihydrobiopterin, can be oxidized to more stable forms, potentially leading to the formation of this compound.[4][5] This suggests that elevated levels of this compound could reflect an increased oxidative burden in patients with BH4 deficiency.
Further research is warranted to fully elucidate the specific enzymatic or non-enzymatic pathways leading to the formation of this compound in the various types of BH4 deficiency, including defects in GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), dihydropteridine reductase (DHPR), and sepiapterin reductase (SR). Establishing a clear correlation between the levels of this compound and the specific enzymatic defect would significantly enhance its diagnostic utility.
Data Presentation
The following table summarizes the available quantitative data for urinary pterin levels, including this compound, in a normal individual. This data serves as a reference for comparison in studies involving patients with tetrahydrobiopterin deficiency.
| Pterin | Average Urinary Excretion (picomoles per mg of creatinine) |
| Biopterin | 9104[6] |
| Neopterin | 6018[6] |
| Xanthopterin | 6561[6] |
| Pterin | 1136[6] |
| Isoxanthopterin | 636[6] |
| Pterin-6-carboxylate | 483 [6] |
| 6-Hydroxymethylpterin | 315[6] |
Experimental Protocols
Protocol for the Quantification of Urinary Pterins, including this compound, by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of pterins in biological fluids.[6]
1. Principle
This method allows for the simultaneous quantification of several pterins, including this compound, in human urine. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) with fluorescence and UV detection. To stabilize the reduced pterins and convert them to their oxidized, more stable forms for accurate measurement, a sample oxidation step is included.
2. Reagents and Materials
-
Pterin standards: this compound, biopterin, neopterin, xanthopterin, pterin, isoxanthopterin, 6-hydroxymethylpterin
-
Creatinine standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Iodine solution (I2 in potassium iodide)
-
Ascorbic acid
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate buffer for mobile phase
-
Urine collection containers with a preservative (e.g., ascorbic acid)[7][8]
-
HPLC system with a reversed-phase C18 column
-
Fluorescence detector
-
UV detector
-
Centrifuge
-
Vortex mixer
3. Sample Collection and Preparation
-
Collect a fresh, random urine sample in a container with ascorbic acid to prevent the degradation of labile pterins.[7][8]
-
Protect the sample from light by wrapping the container in aluminum foil.[7][8]
-
Store the urine sample at -20°C or lower until analysis.
-
Thaw the urine sample at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
4. Oxidation Procedure
-
To an aliquot of the urine supernatant, add an acidic iodine solution to oxidize the reduced pterins.
-
Allow the oxidation reaction to proceed for a specified time in the dark.
-
Stop the reaction by adding ascorbic acid to consume the excess iodine.
5. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: An isocratic or gradient elution with a phosphate buffer and methanol mixture. The exact composition should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence Detector: Excitation at ~350 nm and emission at ~450 nm for the detection of most pterins.
-
UV Detector: Set at ~280 nm for the detection of other pterins and creatinine.
-
-
Quantification: Create a standard curve for each pterin and creatinine using the respective standards. Calculate the concentration of each pterin in the urine sample and normalize it to the creatinine concentration to account for variations in urine dilution.
6. Quality Control
-
Include quality control samples with known concentrations of pterins in each analytical run to ensure the accuracy and precision of the results.
-
Analyze a blank sample (water or artificial urine) to check for any contamination.
Visualizations
Caption: Tetrahydrobiopterin (BH4) synthesis and recycling pathway.
Caption: Diagnostic workflow for Tetrahydrobiopterin (BH4) deficiency.
Caption: Hypothesized role of oxidative stress in this compound formation in BH4 deficiency.
References
- 1. schircks.ch [schircks.ch]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Oxidation of tetrahydrobiopterin by biological radicals and scavenging of the trihydrobiopterin radical by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lab Information Manual [apps.sbgh.mb.ca]
- 8. lhsc.on.ca [lhsc.on.ca]
Application Notes and Protocols for the Electrochemical Detection of Pterin-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterin-6-carboxylic acid (PCA) is a pteridine derivative of significant interest due to its role as a precursor in folate biosynthesis and its potential as a biomarker for various diseases, including cancer.[1] While several analytical techniques are employed for its detection, electrochemical methods offer a promising avenue for rapid, sensitive, and cost-effective analysis. This document provides a comprehensive overview of potential electrochemical detection strategies for PCA, including detailed, albeit generalized, experimental protocols and workflows to guide researchers in developing and implementing these methods. Due to a lack of extensive, published, peer-reviewed protocols for this specific application, this guide draws upon established principles of electrochemistry and data from non-electrochemical detection methods to provide a foundational framework for future research and development.
Introduction to this compound (PCA)
This compound is a bicyclic pteridine derivative with a carboxylic acid group at the 6th position.[1] It is a naturally occurring compound found in various biological systems and is also a known photodegradation product of folic acid.[1] Its presence and concentration in biological fluids are of diagnostic significance, making the development of reliable detection methods crucial.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Overview of Detection Methods
Currently, PCA is most commonly detected using fluorescence, Surface-Enhanced Raman Spectroscopy (SERS), and chromatographic techniques like HPLC-MS.[1] While these methods are sensitive, they often require sophisticated instrumentation and extensive sample preparation. Electrochemical methods present a viable alternative, offering portability, high sensitivity, and lower operational costs.
Principles of Electrochemical Detection of PCA
The electrochemical detection of PCA would likely rely on the oxidation or reduction of the pteridine ring system or the carboxylic acid group. The presence of multiple nitrogen atoms and conjugated double bonds in the pteridine ring makes it electroactive. The carboxylic acid group can also be involved in electrochemical reactions, particularly at specific pH values.
Quantitative Data for PCA Detection (Non-Electrochemical Methods)
Due to the limited availability of published data on the electrochemical detection of PCA, the following table summarizes the performance of other analytical methods to provide a benchmark for sensitivity.
| Analytical Method | Limit of Detection (LOD) | Linear Range | Matrix | Reference |
| MAAP–Gd(III)@EDMA | 0.0080 µM | Not Specified | Not Specified | [1] |
| HPLC-MS | 0.11 µM | 0.11–2.3 µM | Not Specified | [1] |
Hypothetical Experimental Protocol for Voltammetric Detection of PCA
This section outlines a generalized protocol for developing a voltammetric method for PCA detection.
Materials and Reagents
-
This compound (analytical standard)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Potassium ferricyanide/ferrocyanide solution
-
High-purity water
-
Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
Instrumentation
-
Potentiostat with data acquisition software
Electrode Preparation
-
Polishing: Polish the working electrode surface with alumina slurry on a polishing pad.
-
Sonication: Sonicate the electrode in high-purity water and then in ethanol to remove any residual alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen.
Electrochemical Measurements
-
Cyclic Voltammetry (CV):
-
Perform CV of the bare electrode in the electrolyte solution (e.g., PBS) to establish the background signal.
-
Add a known concentration of PCA to the electrolyte and record the cyclic voltammogram.
-
Scan a potential range where the oxidation or reduction of PCA is expected.
-
Vary the scan rate to study the reaction kinetics.
-
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV):
-
These more sensitive techniques can be used for quantitative analysis.
-
Optimize parameters such as pulse amplitude, pulse width, and step potential.
-
Construct a calibration curve by measuring the peak current at different PCA concentrations.
-
Caption: General workflow for developing a voltammetric detection method for PCA.
Development of Modified Electrodes for Enhanced Sensitivity
To improve the sensitivity and selectivity of PCA detection, the working electrode can be modified with various nanomaterials or polymers.
Potential Modification Materials
-
Carbon Nanotubes (CNTs): Enhance conductivity and surface area.
-
Graphene: Similar to CNTs, offers excellent conductivity and a large surface area.
-
Metal Nanoparticles (e.g., Gold, Platinum): Can catalyze the electrochemical reaction of PCA.
-
Conducting Polymers: Can pre-concentrate PCA at the electrode surface.
Electrode Modification Protocol (Example with Gold Nanoparticles)
-
Electrochemical Deposition: Gold nanoparticles can be electrochemically deposited onto the surface of a glassy carbon electrode from a solution of HAuCl4.
-
Characterization: The modified electrode should be characterized using techniques like CV in a ferricyanide/ferrocyanide solution to confirm successful modification.
-
PCA Detection: The modified electrode can then be used for the voltammetric detection of PCA as described in section 5.4.
Caption: Logical flow of electrode modification for improved PCA sensing.
Conclusion and Future Outlook
The electrochemical detection of this compound is a promising area of research with the potential to provide rapid, sensitive, and field-deployable analytical tools. While specific, validated protocols are not yet widely available, the principles and generalized methods outlined in this document provide a solid foundation for researchers to develop and optimize their own electrochemical sensors for PCA. Future work should focus on the development of highly sensitive and selective modified electrodes and the validation of these methods in real biological samples. This will be crucial for translating this technology into practical applications in clinical diagnostics and drug development.
References
Application Notes and Protocols: Pterin-6-carboxylic Acid in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin-6-carboxylic acid (PCA) is a pteridine derivative that has emerged as a significant molecule in the study of oxidative stress. It is a known photodegradation product of folic acid and other pterins, such as 6-biopterin, upon exposure to ultraviolet A (UVA) radiation.[1] This process is of particular interest in dermatology and cancer research, as the formation of PCA in the skin can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage, photoaging, and potentially skin carcinogenesis.[1] Its inherent fluorescence also makes it a valuable biomarker for monitoring oxidative stress in various pathological conditions. These notes provide an overview of the applications of PCA in oxidative stress research and detailed protocols for its analysis.
Data Presentation
The following table summarizes key quantitative data related to this compound and its role in oxidative stress.
| Parameter | Value | Biological System/Conditions | Reference |
| This compound concentration in urine (normal individuals) | 483 picomoles/mg creatinine (average) | Human urine | [2] |
| This compound detection limit (HPLC-Fluorescence) | 0.041 ng/mL to 2.9 ng/mL | Urine samples | [3][4] |
| UVA-induced ROS production | 38-fold to 77-fold increase | Reconstructed human skin exposed to 7-13 J/cm² DUVR | [5] |
| Folic Acid Photodegradation Rate (10 µM) | 2.1 to 5.8-fold faster than 1-5 µM concentrations | In vitro UVA exposure | [1] |
Signaling Pathways and Experimental Workflows
This compound Induced Oxidative Stress and Cellular Response
Upon UVA exposure, folic acid and other pterins degrade to form this compound. PCA, acting as a photosensitizer, generates ROS, which in turn can induce oxidative stress. This leads to cellular damage, including lipid peroxidation and DNA damage. The cell responds by activating defense mechanisms such as the Nrf2 signaling pathway and DNA damage response pathways involving ATM and ATR kinases.
Caption: PCA formation and its role in oxidative stress.
Experimental Workflow for Studying PCA-Induced Oxidative Stress
A typical experimental workflow to investigate the effects of this compound on oxidative stress in cell culture involves exposing cells to PCA and UVA, followed by quantification of ROS production and analysis of cellular responses.
Caption: Workflow for studying PCA-induced oxidative stress.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Fluids by HPLC with Fluorescence Detection
This protocol is adapted from methods used for the analysis of pterins in urine and can be modified for cell culture media.[3][4]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C8 or C18 reversed-phase column
-
This compound standard
-
Methanol (HPLC grade)
-
Phosphoric buffer (10 mM, pH 7)
-
Syringe filters (0.22 µm)
-
Biological sample (urine or cell culture supernatant)
Procedure:
-
Sample Preparation:
-
Urine: Centrifuge at 4000 rpm for 10 minutes to remove particulate matter. Filter the supernatant through a 0.22 µm syringe filter.
-
Cell Culture Media: Centrifuge at 14000 rpm for 5 minutes to remove cellular debris. Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with a small amount of NaOH for solubility).
-
Prepare a series of dilutions to create a standard curve (e.g., 0.1 to 10 ng/mL).
-
-
HPLC Analysis:
-
Column: LiChrospher C8 RP column (or equivalent).
-
Mobile Phase: Isocratic elution with 5% Methanol and 95% 10 mM phosphoric buffer (pH 7).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 360 nm and emission at 450 nm.[1]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration in the samples by comparing the peak area to the standard curve.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells.[5]
Materials:
-
Cultured cells (e.g., human keratinocytes)
-
This compound
-
UVA light source
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy).
-
Treatment:
-
Incubate cells with the desired concentration of this compound for a specified time (e.g., 1 hour).
-
Wash the cells with PBS.
-
-
UVA Irradiation:
-
Expose the cells to UVA radiation at a specific dose (e.g., 7 J/cm²).
-
-
DCFH-DA Staining:
-
Immediately after irradiation, incubate the cells with 50 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope with appropriate filters.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the control (non-irradiated cells).
-
Protocol 3: Surface-Enhanced Raman Spectroscopy (SERS) for this compound Detection
This protocol provides a general framework for the detection of this compound using SERS, based on methodologies for other pterins and biomolecules.[6][7]
Materials:
-
SERS-active substrate (e.g., gold or silver nanoparticles, or gold-capped nanopillars)
-
This compound solution
-
Raman spectrometer with a laser excitation source (e.g., 785 nm)
-
Milli-Q water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Ensure the SERS substrate is clean and stored in a desiccator to prevent oxidation.
-
-
Sample Deposition:
-
Prepare a solution of this compound. Due to its poor solubility, a small amount of NaOH may be added to an aqueous solution.[7]
-
Deposit a small droplet (e.g., 1 µL) of the PCA solution onto the SERS substrate and allow it to dry.
-
-
Washing and Drying:
-
Gently rinse the substrate with Milli-Q water to remove non-adsorbed molecules.
-
Dry the substrate with a gentle stream of nitrogen gas.
-
-
SERS Measurement:
-
Acquire the SERS spectrum using the Raman spectrometer. Optimize laser power and acquisition time to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks of this compound. The interaction with the metal surface will cause shifts in the vibrational modes compared to the normal Raman spectrum.
-
Conclusion
This compound is a valuable tool for investigating the mechanisms of UVA-induced oxidative stress. Its role as a photosensitizer and its utility as a biomarker make it a key molecule of interest for researchers in dermatology, oncology, and drug development. The provided protocols offer a starting point for the quantitative analysis of PCA and its effects on cellular systems. Further research is warranted to establish a more precise quantitative relationship between PCA concentrations and the extent of oxidative stress and to further elucidate the specific signaling pathways it modulates.
References
- 1. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Solution-based SERS Detection of Creatinine by Inducing Hydrogen-Bonding Interaction for Effective Analyte Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different Oxidative Stress Response in Keratinocytes and Fibroblasts of Reconstructed Skin Exposed to Non Extreme Daily-Ultraviolet Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
In Vitro Applications of Pterin-6-carboxylic Acid in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterin-6-carboxylic acid (PCA) is a pteridine derivative that has garnered significant interest in cell biology research. It is notably recognized as a photodegradation product of folic acid upon exposure to UVA radiation. In vitro studies have primarily focused on its role in phototoxicity, generation of reactive oxygen species (ROS), and its potential as an anti-tumor and immunomodulatory agent. These application notes provide a detailed overview of the in vitro uses of PCA, complete with experimental protocols and data presentation guidelines.
I. Phototoxicity and Reactive Oxygen Species (ROS) Generation
This compound is a potent photosensitizer, which upon UVA irradiation, leads to the generation of ROS, subsequently inducing phototoxicity in various cell lines. This property is particularly relevant in dermatological and cancer research.
Application Note:
When exposed to UVA light, PCA can induce cell death in skin cell lines, including human keratinocytes (HaCaT) and melanoma cells (A431 and WM115). This effect is primarily mediated by the production of ROS, which leads to oxidative stress and cellular damage. The phototoxic effects are dependent on both the concentration of PCA and the dose of UVA radiation.
Quantitative Data Presentation:
To assess the phototoxicity of this compound, cell viability can be quantified using assays such as the MTT assay. The results should be presented in a clear, tabular format.
Table 1: Phototoxicity of this compound on HaCaT Cells (Example Data)
| PCA Conc. (µM) | UVA Dose (J/cm²) | Cell Viability (%) [Mean ± SD] |
| 0 (Control) | 0 | 100 ± 5.2 |
| 10 | 0 | 98 ± 4.5 |
| 50 | 0 | 95 ± 5.1 |
| 100 | 0 | 92 ± 4.8 |
| 0 (Control) | 5 | 90 ± 6.3 |
| 10 | 5 | 75 ± 5.9 |
| 50 | 5 | 52 ± 6.8 |
| 100 | 5 | 31 ± 7.2 |
| 0 (Control) | 10 | 85 ± 5.5 |
| 10 | 10 | 60 ± 6.1 |
| 50 | 10 | 25 ± 5.4 |
| 100 | 10 | 10 ± 4.3 |
Experimental Protocol: MTT Assay for Phototoxicity
This protocol outlines the steps to determine the phototoxic effect of this compound on adherent cell lines.
Materials:
-
This compound (PCA)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
96-well cell culture plates
-
UVA light source with a calibrated radiometer
Procedure:
-
Cell Seeding: Seed cells (e.g., HaCaT, A431, or WM115) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of PCA in serum-free medium. Remove the old medium from the wells and add 100 µL of the PCA solutions to the respective wells. Include wells with medium only as a negative control. Incubate for 2-4 hours.
-
UVA Irradiation: Remove the PCA-containing medium and wash the cells once with PBS. Add 100 µL of fresh PBS to each well. Expose the plate to a specific dose of UVA radiation. A parallel plate should be kept in the dark as a non-irradiated control.
-
Post-Irradiation Incubation: After irradiation, replace the PBS with 100 µL of fresh complete medium and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Protocol: Detection of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Black 96-well plates suitable for fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and grow to 80-90% confluency.
-
PCA and UVA Treatment: Treat cells with PCA and expose to UVA as described in the phototoxicity protocol.
-
DCFH-DA Staining:
-
After UVA irradiation, wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for assessing phototoxicity and ROS generation.
II. Anti-Tumor and Apoptotic Activity
Derivatives of this compound, such as its calcium salt, have shown potential anti-tumor effects in vitro. These effects are often associated with the induction of apoptosis.
Application Note:
Calcium pterin-6-carboxylate has been reported to inhibit the growth of tumor cells. The mechanism of action may involve the induction of apoptosis, a form of programmed cell death. Assessing the half-maximal inhibitory concentration (IC50) is a standard method to quantify the anti-tumor activity of a compound.
Quantitative Data Presentation:
The anti-tumor activity is typically summarized in a table of IC50 values for different cancer cell lines.
Table 2: Anti-Tumor Activity of Calcium Pterin-6-carboxylate (Example Data)
| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD] |
| MCF-7 | Breast Cancer | 75 ± 8.2 |
| A549 | Lung Cancer | 92 ± 10.5 |
| HeLa | Cervical Cancer | 85 ± 9.1 |
| HepG2 | Liver Cancer | 110 ± 12.3 |
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of a compound that inhibits cell growth by 50%.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of calcium pterin-6-carboxylate in culture medium. Replace the old medium with 100 µL of the compound solutions. Include untreated control wells.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay and Data Analysis: Perform the MTT assay as described previously. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization of Apoptosis Signaling Pathway
Caption: Intrinsic pathway of apoptosis induced by PCA and UVA.
III. Immunomodulatory Effects
Pteridines, including PCA, are known to have immunomodulatory functions, although the specific effects of PCA are less characterized. In vitro assays can be used to investigate its impact on immune cell function, such as cytokine production.
Application Note:
This compound may modulate the inflammatory response of immune cells. This can be assessed by measuring the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs) in response to a stimulus in the presence or absence of PCA.
Quantitative Data Presentation:
The effect on cytokine production can be presented in a table showing the concentration of cytokines in the cell culture supernatant.
Table 3: Effect of this compound on LPS-Induced TNF-α and IL-6 Production in Macrophages (Example Data)
| Treatment | PCA (µM) | TNF-α (pg/mL) [Mean ± SD] | IL-6 (pg/mL) [Mean ± SD] |
| Control | 0 | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 0 | 1500 ± 120 | 2500 ± 200 |
| LPS + PCA | 10 | 1250 ± 110 | 2100 ± 180 |
| LPS + PCA | 50 | 900 ± 95 | 1600 ± 150 |
| LPS + PCA | 100 | 650 ± 70 | 1100 ± 120 |
Experimental Protocol: Cytokine Production Assay (ELISA)
This protocol describes how to measure cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)
-
Lipopolysaccharide (LPS) or other immune stimulus
-
This compound
-
Commercial ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Stimulation:
-
Plate immune cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of PCA for 1-2 hours.
-
Stimulate the cells with an appropriate immune stimulus (e.g., LPS) for 18-24 hours. Include unstimulated and stimulus-only controls.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Use the standard curve to calculate the concentration of TNF-α and IL-6 in the samples.
Visualization of a Potential Signaling Pathway
Caption: Potential modulation of the NF-κB pathway by PCA.
Troubleshooting & Optimization
Troubleshooting Pterin-6-carboxylic acid insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with Pterin-6-carboxylic acid (PCA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound (PCA) is practically insoluble in neutral aqueous solutions.[1] This poor solubility is a common characteristic of many pteridine compounds due to strong intermolecular hydrogen bonding between the amine and keto groups.[2]
Q2: What is the recommended solvent for dissolving PCA?
A2: For aqueous preparations, weak alkaline solutions are recommended. PCA is slightly soluble in 0.01 M Sodium Hydroxide (NaOH), which corresponds to a pH of approximately 11.0.[1] For organic stock solutions, Dimethyl sulfoxide (DMSO) can be used, although solubility is described as slight.[3][4]
Q3: Can I heat the solution to improve solubility?
A3: While gentle warming can sometimes aid in dissolving compounds, excessive or prolonged heat may risk degrading the PCA.[5] If you choose to warm the solution, it should be done cautiously and the stability of your compound under those conditions should be considered.
Q4: Will sonication help dissolve PCA?
A4: Yes, ultrasonication is a recommended technique to improve the dissolution of PCA in solution.[1] It can help break up particulate clumps and enhance the solvent interaction with the solid.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of PCA is highly pH-dependent.[6] As a carboxylic acid, it is more soluble in alkaline (high pH) solutions where it can deprotonate to form a more soluble salt.[7][8] Conversely, it will precipitate in acidic solutions, with a purification method involving precipitation at pH 1.8.[9]
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of PCA into an aqueous buffer.
This is a common occurrence when a compound is soluble in an organic solvent but not in an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solution Workflow:
Caption: Troubleshooting workflow for PCA precipitation from DMSO stock.
Quantitative Solubility Data
The following table summarizes the known solubility properties of this compound.
| Property | Value | Conditions | Source |
| Aqueous Solubility | Practically Insoluble | Neutral pH | [1] |
| 1.45 g/L | Predicted (ALOGPS) | [10] | |
| Alkaline Solubility | 0.2 g / 100 g | 0.01 M NaOH (pH ~11.0) at 22°C | [1] |
| Organic Solubility | Slightly soluble in DMSO | Not specified | [3][4] |
| LogP (octanol/water) | -1.488 | Crippen Calculated | [11] |
| LogS (water solubility) | -2.2 | Predicted (ALOGPS) | [10] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the steps to dissolve PCA in a basic aqueous solution.
Materials:
-
This compound powder
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
-
Optional: Water bath sonicator
Methodology:
Caption: Workflow for dissolving PCA in an alkaline aqueous solution.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final desired volume of 0.01 M NaOH solution.
-
Stirring: Place the flask on a magnetic stirrer and stir the suspension vigorously.
-
Sonication (Optional): If the powder does not readily dissolve, place the flask in a water bath sonicator for 10-15 minute intervals until the solution clarifies.[1]
-
Final Volume: Once the PCA is fully dissolved, add 0.01 M NaOH to reach the final target volume.
-
pH Verification: Use a calibrated pH meter to confirm that the final pH of the solution is approximately 11.0.
-
Final Observation: The final solution should be a clear, light yellow color. If any particulates remain, repeat the stirring or sonication steps.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the preparation of a stock solution of PCA using an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Methodology:
-
Weighing: Weigh the desired amount of PCA into a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Aiding Dissolution: If necessary, use brief sonication (5-10 minutes) to aid dissolution.[5]
-
Storage: Store the resulting stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][12]
Signaling Pathways and Logical Relationships
pH-Dependent Solubility of this compound
The solubility of PCA is directly related to the pH of the aqueous solution. The carboxylic acid group can exist in a protonated (less soluble) or deprotonated (more soluble) state.
Caption: Relationship between pH and the solubility of PCA.
References
- 1. schircks.ch [schircks.ch]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 948-60-7 | Benchchem [benchchem.com]
- 4. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 948-60-7 [chemicalbook.com]
- 8. This compound CAS#: 948-60-7 [m.chemicalbook.com]
- 9. schircks.ch [schircks.ch]
- 10. Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137) - FooDB [foodb.ca]
- 11. This compound (CAS 948-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of Pterin-6-carboxylic acid (P6CA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using HPLC-UV?
A1: this compound (P6CA) is a heterocyclic compound that is a key intermediate in the biosynthesis of folates and is also a known photodegradation product of folic acid.[1] Its quantification is important in various research areas, including studies on metabolic pathways and the stability of folate-fortified products. HPLC-UV is a widely used analytical technique for the determination of P6CA due to its sensitivity, specificity, and ability to separate P6CA from other related compounds in complex matrices.
Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?
A2: Key properties of P6CA include its limited solubility in water, slight solubility in 0.01 M NaOH, and its acidic nature due to the carboxylic acid group. Its UV absorbance maxima are at approximately 288 nm and 350 nm, which are suitable wavelengths for UV detection.[2] Understanding these properties is crucial for selecting the appropriate mobile phase, pH, and stationary phase to achieve optimal chromatographic separation.
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of P6CA.[3][4] These columns provide good retention and separation of polar and non-polar compounds. The choice between C8 and C18 will depend on the specific sample matrix and the other pterin compounds being analyzed, with C18 offering more hydrophobic retention.
Q4: How does mobile phase pH affect the retention of this compound?
A4: As an acidic compound, the retention of P6CA on a reversed-phase column is highly dependent on the mobile phase pH. At a pH below its pKa, P6CA will be in its protonated, less polar form, leading to stronger retention. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in weaker retention and earlier elution. Therefore, controlling the mobile phase pH with a suitable buffer is critical for achieving reproducible retention times and good peak shape. For acidic compounds like P6CA, maintaining a mobile phase pH of around 4-5 is often recommended to avoid peak tailing.[5]
Q5: What are the typical storage conditions for this compound standards?
A5: this compound powder is stable for at least 3 months when stored at room temperature. A 1 mM solution of P6CA is stable for at least 10 days at room temperature with minimal degradation.[5] For long-term storage, it is advisable to keep the powder in a dry, dark place at -20°C.
Experimental Protocols & Data
A validated HPLC method for the simultaneous determination of several pterins, including this compound, has been reported. Below is a summary of the experimental conditions and performance data from this method.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | LiChrospher C8 reversed-phase column |
| Mobile Phase | Methanol / 10mM Phosphoric Buffer (pH 7) |
| Elution Mode | Isocratic: 5% Methanol |
| Flow Rate | 0.5 mL/min |
| UV Detection | Not specified in the primary reference, but 288 nm or 350 nm is recommended[2] |
| Injection Volume | Not specified |
Table 2: Method Validation Data for this compound
| Parameter | Result |
| Linearity (R²) | > 0.997 |
| Retention Time Repeatability (RSD%) | < 1% |
| Precision of Peak Areas (RSD%) | 0.55 - 14% |
| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL (for a range of pterins) |
Data adapted from Kośliński et al., 2014.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
A: Peak tailing for acidic compounds like P6CA is a common issue in reversed-phase HPLC.
-
Potential Cause 1: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of P6CA, leading to peak tailing.
-
Solution: Lower the mobile phase pH to 2-3 to protonate the silanol groups and minimize these interactions.[5] Ensure your column is stable at this low pH.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of P6CA, both the ionized and non-ionized forms will be present, which can cause peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least one pH unit below the pKa of P6CA (typically in the range of pH 4-5 for carboxylic acids) to ensure it is in a single, non-ionized form.[5]
-
-
Potential Cause 3: Low Buffer Concentration: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent interactions and peak tailing.
-
Solution: Increase the buffer concentration to between 10-50 mM to ensure stable pH throughout the analysis.[5]
-
Q: I am observing a drifting or noisy baseline. What should I check?
A: A stable baseline is crucial for accurate quantification.
-
Potential Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline.
-
Solution: Always use HPLC-grade solvents and high-purity buffer reagents. Prepare fresh mobile phase daily and filter it before use.
-
-
Potential Cause 2: Air Bubbles in the System: Air bubbles passing through the detector cell will cause significant noise.
-
Solution: Ensure the mobile phase is properly degassed before use. Check all fittings and connections for leaks that could introduce air into the system.
-
-
Potential Cause 3: Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove contaminants.[5]
-
Q: My retention times for this compound are not reproducible. What are the likely causes?
A: Inconsistent retention times can be due to several factors.
-
Potential Cause 1: Mobile Phase Composition Changes: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.
-
Solution: Prepare the mobile phase accurately by weighing or using precise volumetric measurements. If using a gradient, ensure the pump is mixing the solvents correctly.
-
-
Potential Cause 2: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature during the analysis.
-
-
Potential Cause 3: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved before starting the analytical run.
-
Q: I am having trouble dissolving my this compound standard.
A: P6CA has low solubility in water.
-
Solution: P6CA is slightly soluble in 0.01 M NaOH.[5] Prepare a stock solution in a weak basic solution and then dilute it with the mobile phase to the desired concentration. Be mindful that the final injection solvent should be as similar as possible to the mobile phase to avoid peak distortion.
Visualizations
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC-UV issues with P6CA.
References
- 1. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hou.usra.edu [hou.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
Pterin-6-carboxylic acid stability issues during sample storage and preparation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of Pterin-6-carboxylic acid.
Frequently Asked Questions (FAQs)
1. How should I store solid this compound?
Solid this compound powder is relatively stable. For short-term storage, it can be kept at room temperature for up to 3 months without a noticeable change in purity.[1] However, for long-term storage, it is recommended to keep the powder in a dry, tightly sealed vial at -20°C or colder.[1][2]
2. What is the best way to prepare a stock solution of this compound?
This compound is practically insoluble in water.[1] To prepare a stock solution, dissolve the powder in a slightly basic solution, such as 0.01 M NaOH, which will result in a pH of approximately 11.0.[1] The use of ultrasonication can help to improve dissolution.[1] Alternatively, this compound is soluble in DMSO and methanol.[3]
3. What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be protected from light.[2][4] For optimal stability, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to avoid repeated freeze-thaw cycles to prevent inactivation of the product.[2]
4. How stable are this compound solutions at room temperature?
A 1 mM solution of this compound is stable at room temperature for at least 10 days, with HPLC analysis showing only 0.6% degradation during this period.[1] However, for longer-term experiments, it is advisable to prepare fresh solutions or store them under the recommended refrigerated or frozen conditions.
5. Is this compound sensitive to light?
Yes, this compound is sensitive to light, particularly UVA radiation.[5][6] It is a known photodegradation product of folic acid and other pterins.[1][6][7] Exposure to UVA light can lead to the generation of reactive oxygen species (ROS).[3][6] Therefore, it is crucial to protect solutions from light during storage and handling.[2][4]
6. What are the main degradation pathways for this compound?
The primary degradation pathway of concern during sample handling is photo-oxidation due to light exposure.[1][6] this compound can also undergo chemical reactions such as oxidation, reduction, and substitution.[5] It is important to avoid contact with strong oxidizing agents.[8]
Troubleshooting Guide
1. My this compound won't dissolve. What should I do?
This compound has very poor solubility in water and acidic solutions.[1] To improve solubility, try the following:
-
Dissolve the compound in a small amount of 0.01 M NaOH.[1]
-
Use solvents such as DMSO or methanol.[3]
-
Apply ultrasonication to aid the dissolution process.[1]
2. I am seeing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks in your HPLC chromatogram could be due to:
-
Degradation: If the sample was exposed to light or stored improperly, degradation products may be present. Photo-oxidation is a common degradation pathway.[1][6]
-
Contamination: Ensure all solvents and equipment are clean.
-
Reaction with Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
3. My sample concentration is lower than expected. Why might this be?
A lower than expected concentration can result from:
-
Incomplete Dissolution: Ensure the compound is fully dissolved before making final dilutions.
-
Degradation: As this compound is light-sensitive, exposure during preparation and handling can lead to a decrease in the concentration of the parent compound.[6]
-
Adsorption to Surfaces: While not explicitly documented for this compound, similar compounds can adsorb to certain types of plastic or glass.
4. I suspect my sample has degraded. How can I confirm this?
If you suspect sample degradation, you can:
-
Use HPLC Analysis: Compare the chromatogram of the suspect sample to that of a freshly prepared standard. The presence of additional peaks or a decrease in the main peak area can indicate degradation.
-
UV-Vis Spectroscopy: A change in the UV-Vis absorption spectrum compared to a fresh sample can also suggest degradation. The maximum absorption wavelengths for this compound are known for both acidic and basic conditions.[9]
Data Summary
Table 1: Stability of this compound
| Form | Storage Condition | Duration | Stability Notes |
| Solid Powder | Room Temperature | 3 months | Very stable with no change in purity observed.[1] |
| Solid Powder | -20°C or colder | Long-term | Recommended for optimal long-term storage.[1][2] |
| 1 mM Solution | Room Temperature | 10 days | 0.6% degradation observed via HPLC.[1] |
| Stock Solution | -20°C (protected from light) | 1 month | Stable.[2] |
| Stock Solution | -80°C (protected from light) | 6 months | Stable.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a fume hood.
-
Add a small volume of 0.01 M NaOH to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.[1]
-
Dilute the solution to the final desired concentration using the same solvent.
-
Store the resulting stock solution in an amber vial or a vial wrapped in aluminum foil to protect it from light.[2][4]
-
For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[2]
Protocol 2: HPLC Analysis of this compound
This protocol is based on a published method for the analysis of this compound.[1]
-
Column: Waters Spherisorb S5-ODS 1, 4.6 x 150 mm[1]
-
Eluant: 50 mM (NH4)H2PO4, pH 3[1]
-
Flow Rate: 2 ml/min[1]
-
Wavelength: 254 nm[1]
-
Sample Preparation: Dissolve the sample in 0.01 M NaOH at a concentration of 1 mg/ml.[1]
Visualizations
Caption: Workflow for proper storage and preparation of this compound solutions.
Caption: Simplified degradation pathways for this compound.
References
- 1. schircks.ch [schircks.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound (2-amino-1,4-dihydro-4-oxothis compound) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterine-6-carboxylic acid | DNA | PDE | TargetMol [targetmol.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound CAS#: 948-60-7 [chemicalbook.com]
Technical Support Center: Electrochemical Sensing of Pterin-6-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interference in the electrochemical sensing of Pterin-6-carboxylic acid (PCA).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the electrochemical detection of this compound?
A1: Interference in PCA electrochemical sensing can arise from several sources. The most common are structurally similar molecules present in biological samples, such as folic acid and its photoproducts, which can have overlapping redox potentials with PCA.[1] Other electroactive species commonly found in biological fluids, like ascorbic acid and uric acid, can also interfere. Additionally, non-specific adsorption of proteins and other macromolecules onto the electrode surface, known as biofouling, can block electron transfer and reduce signal sensitivity.[2][3]
Q2: My sensor is showing a poor signal-to-noise ratio. What could be the cause and how can I improve it?
A2: A low signal-to-noise ratio can be due to several factors including low analyte concentration, electrode surface fouling, or high background noise from the sample matrix. To improve this, consider the following:
-
Electrode Modification: Enhance the electrode surface area and catalytic activity using nanomaterials like graphene or gold nanoparticles.[4]
-
Antifouling Coatings: Apply an antifouling layer, such as polyethylene glycol (PEG) or a nanocomposite, to the electrode surface to prevent non-specific binding.[2]
-
Sample Pre-treatment: Utilize techniques like solid-phase extraction (SPE) to clean up the sample and remove potential interferents before analysis.[4]
Q3: I am observing unexpected peaks in my voltammogram. How can I identify and eliminate them?
A3: Unexpected peaks are often due to the presence of interfering species in your sample. To identify the source, you can run voltammograms of standard solutions of suspected interferents (e.g., ascorbic acid, uric acid, folic acid) and compare their peak potentials with the unexpected peaks in your sample. To eliminate these interferences, you can:
-
Optimize pH: The electrochemical behavior of many compounds is pH-dependent. Adjusting the pH of your supporting electrolyte can help to shift the redox potential of interfering species away from that of PCA.[4]
-
Use Selective Electrode Modifications: Employ electrode modifications that are selective for PCA. Molecularly Imprinted Polymers (MIPs) are particularly effective as they create specific recognition sites for the target analyte.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Weak Signal | 1. Low concentration of PCA. 2. Poor electron transfer kinetics. 3. Electrode surface fouling. | 1. Implement a preconcentration step, such as adsorptive stripping voltammetry. 2. Modify the electrode with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance the surface area and signal.[4] 3. For reusable electrodes, polish the surface between measurements. For screen-printed electrodes, use a new one for each sample.[4] |
| Irreproducible Results | 1. Inconsistent electrode surface. 2. Variations in sample matrix. 3. Unstable experimental conditions (e.g., temperature, pH). | 1. Standardize the electrode preparation and conditioning protocol. 2. Use the standard addition method to compensate for matrix effects.[4] 3. Ensure consistent temperature and pH for all measurements. |
| Signal Suppression or Enhancement (Matrix Effects) | Complex sample matrices (e.g., serum, urine) can alter solution conductivity or cause electrode fouling.[4] | 1. Dilute the sample to reduce the concentration of interfering components.[4] 2. Employ solid-phase extraction (SPE) for sample cleanup.[4] 3. Utilize the standard addition method for calibration within the sample matrix.[4] |
Experimental Protocols
Protocol 1: Electrode Modification with Molecularly Imprinted Polymers (MIPs) for Selective PCA Detection
This protocol describes the general steps for creating a PCA-selective MIP-modified electrode.
-
Monomer and Template Preparation:
-
Dissolve the functional monomer (e.g., methacrylic acid) and the template molecule (PCA) in a suitable solvent.
-
Add a cross-linker (e.g., ethylene glycol dimethacrylate) and an initiator (e.g., azobisisobutyronitrile).
-
-
Polymerization:
-
Coat the electrode surface with the prepared solution.
-
Initiate polymerization using UV light or heat.
-
-
Template Removal:
-
After polymerization, immerse the electrode in a solvent to wash away the template molecules (PCA), leaving behind specific recognition sites.
-
-
Electrochemical Measurement:
-
The MIP-modified electrode is now ready for the selective detection of PCA.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up biological samples before electrochemical analysis.
-
Column Conditioning:
-
Condition the SPE cartridge with a suitable solvent (e.g., methanol) followed by deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted serum) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove unretained interfering species.
-
-
Elution:
-
Elute the target analyte (PCA) with a stronger solvent.
-
-
Analysis:
-
The collected eluate containing the purified PCA is then ready for electrochemical analysis.
-
Visualizations
Caption: A workflow for troubleshooting common issues in the electrochemical sensing of this compound.
Caption: Mechanism of a Molecularly Imprinted Polymer (MIP) modified electrode for selective PCA detection.
References
Improving retention time of Pterin-6-carboxylic acid in reverse-phase HPLC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the retention time of Pterin-6-carboxylic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the retention time of this compound consistently short on my C18 or C8 column?
A1: this compound is a highly polar molecule, which is the primary reason for its poor retention on traditional nonpolar stationary phases like C18 or C8.[1] In reverse-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[2] Polar compounds have weak hydrophobic interactions, causing them to spend more time in the polar mobile phase and elute quickly, often near the column's void volume. The polarity of this compound is confirmed by its computed LogP value of -1.5.[3]
Q2: What is the most effective way to increase retention time by modifying the mobile phase?
A2: The two most powerful mobile phase parameters to adjust are the organic solvent concentration and the pH.[4][5]
-
Decrease Organic Solvent Percentage: In reversed-phase mode, reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention of polar compounds.[5] For highly polar analytes like this compound, you may need to operate under highly aqueous conditions (e.g., <5% organic).[6]
-
Adjust Mobile Phase pH: this compound is an acidic compound with a predicted pKa of approximately 5.4.[7] Adjusting the mobile phase pH to be at least two units below the pKa (i.e., pH ≤ 3.4) will suppress the ionization of the carboxylic acid group.[8][9] The neutral, un-ionized form of the molecule is less polar and will interact more strongly with the nonpolar stationary phase, leading to a significant increase in retention time.[8][10]
Q3: What are the risks of using a 100% aqueous mobile phase to improve retention?
A3: While using a 100% aqueous mobile phase can increase the retention of very polar compounds, it can cause a phenomenon known as "phase collapse" or "pore dewetting" with traditional C18 columns. This occurs when the highly aqueous mobile phase is expelled from the pores of the stationary phase, leading to a dramatic loss of retention and reproducibility. It is recommended to use columns specifically designed for use in highly aqueous conditions, often labeled as "AQ" or featuring polar-embedded or polar-endcapped functionalities.
Q4: Are there alternative column chemistries better suited for this compound?
A4: Yes. If adjusting the mobile phase is insufficient, consider these alternatives:
-
Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end, which prevents phase collapse under highly aqueous conditions and can offer alternative selectivity for polar analytes.[11]
-
Phenyl-Hexyl Columns: These columns provide a different separation mechanism based on pi-pi interactions, which can be beneficial for aromatic compounds like pterins.[2][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is specifically designed for the retention and separation of very polar compounds that are unretained in reversed-phase.[13] Studies have successfully separated pterins using HILIC columns.[14]
Q5: Should I consider using an ion-pairing reagent to increase retention?
A5: Ion-pairing chromatography can be an effective strategy but should be considered after optimizing mobile phase conditions and exploring alternative columns. For an acidic analyte like this compound, a basic ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) is added to the mobile phase.[15] The reagent forms a neutral ion pair with the ionized analyte, increasing its hydrophobicity and retention.[16]
However, there are significant drawbacks:
-
Irreproducibility: Methods can be difficult to reproduce.[16]
-
Long Equilibration Times: Columns require lengthy equilibration and washing times.[4]
-
MS Incompatibility: Most ion-pairing reagents are non-volatile and suppress ionization, making them unsuitable for LC-MS applications.[16]
-
Column Damage: These reagents can be difficult to remove from the column, potentially leading to reduced column lifetime.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development.
Problem: Very low or no retention (Analyte elutes at or near the void volume)
This is the most common issue for this compound. Follow this logical workflow to systematically address the problem.
Problem: Inconsistent or Drifting Retention Times
Retention time instability can ruin method reproducibility.[9]
-
Cause: Insufficient column equilibration.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs, especially after a gradient.
-
-
Cause: Inconsistent mobile phase preparation.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, always measure the pH of the aqueous portion before mixing it with the organic solvent. Use precise volumetric measurements.
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C).[17] Temperature changes can affect mobile phase viscosity and analyte interaction with the stationary phase, leading to shifts in retention.
-
Data Presentation
The following tables summarize the expected effect of key chromatographic parameters on the retention factor (k') of this compound. A higher k' value indicates longer retention.
Table 1: Effect of Mobile Phase Composition on Retention
| Parameter | Condition A | Expected k' (Relative) | Condition B | Expected k' (Relative) | Rationale |
| Organic % (Methanol in pH 3 Buffer) | 20% | Low | 5% | Higher | Reducing organic content increases the polarity of the mobile phase, promoting retention of polar analytes in RP-HPLC.[4] |
| Mobile Phase pH (5% Methanol) | pH 7.0 | Low | pH 3.0 | Higher | At pH 3.0 (below pKa ~5.4), the analyte is in its neutral, less polar form, which is more strongly retained.[8][18] |
Experimental Protocols
This section provides a detailed starting point methodology for retaining and separating this compound.
Objective: To achieve a retention factor (k') between 2 and 10 for this compound on a reverse-phase column.
Protocol 1: Ion-Suppression Reversed-Phase Method
-
Column Selection:
-
Use a C8 or a C18 column rated for use in highly aqueous conditions (e.g., an "AQ" type column).
-
Typical Dimensions: 150 mm x 4.6 mm, 3-5 µm particle size.
-
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.22 µm filter.
-
Organic Component (B): HPLC-grade Methanol or Acetonitrile.
-
Working Mobile Phase: Start with an isocratic mixture of 95% Aqueous Component (A) and 5% Organic Component (B). Degas the final mixture before use.
-
-
HPLC Conditions:
-
Method Optimization:
-
If retention is too low, decrease the organic component to 2-3%.
-
If retention is too high, incrementally increase the organic component to 7-10%.
-
The relationship between pH and retention can be visualized as follows:
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 5. support.waters.com [support.waters.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. This compound | 948-60-7 [chemicalbook.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. km3.com.tw [km3.com.tw]
- 16. phenomenex.blog [phenomenex.blog]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Challenges in the chemical synthesis and purification of Pterin-6-carboxylic acid.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the chemical synthesis and purification of Pterin-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Synthesis Challenges
Q1: What are the primary methods for synthesizing this compound?
There are two main laboratory-scale methods for synthesizing this compound:
-
Oxidation of Pterin Precursors: This common method involves the oxidation of neopterin or biopterin using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[1]
-
Photodegradation of Folic Acid: this compound can be synthesized through the controlled photodegradation of folic acid using UVA irradiation.[2][3] This process is often studied in the context of folic acid stability and phototoxicity.[3][4]
Q2: During the oxidation of neopterin/biopterin with KMnO₄, my reaction mixture turned green and then brown. Is this expected?
Yes, this is a normal observation. The solution initially turns green upon the addition of potassium permanganate (KMnO₄) to the alkaline solution of the starting material. As the reaction proceeds and manganese dioxide (MnO₂) precipitates, the mixture becomes brown.[1]
Q3: My synthesis yield is lower than expected. What are the common causes?
Low yield can result from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. It is crucial to monitor the reaction to ensure all starting material (neopterin or biopterin) is consumed.[1]
-
Temperature Control: The reaction is exothermic. The temperature must be maintained below 25-30°C to prevent side reactions or degradation of the product.[1]
-
Loss During Purification: Significant product loss can occur during filtration and washing steps. The product's solubility is highly pH-dependent, and incorrect pH during precipitation can lead to loss in the filtrate.[1]
-
Handling of MnO₂: During industrial-scale adaptations, handling the manganese dioxide byproduct can limit batch process efficiency.[2]
Q4: How can I verify that the oxidation reaction is complete?
To confirm the reaction is finished, take a small aliquot (e.g., 1 ml) from the reaction mixture. Add a few drops of ethanol to destroy any excess oxidant; the mixture should turn colorless. After filtering, lower the pH with acetic acid and analyze the sample by HPLC. The chromatogram should not show any remaining biopterin or neopterin.[1]
Purification Challenges
Q1: What is the standard method for purifying this compound after synthesis?
The most common purification technique is pH-controlled crystallization.[2] After filtering out byproducts like MnO₂, the pH of the filtrate is carefully lowered to approximately 1.8 using hydrochloric acid (HCl).[1][2] This causes the this compound to precipitate out of the solution.[1][2] For higher purity, reversed-phase HPLC can also be employed.[2]
Q2: I'm having difficulty precipitating the product. What could be the issue?
Precipitation issues are almost always related to pH control.
-
pH is too low: If the pH drops significantly below 1.8, the precipitated this compound may redissolve.[1]
-
pH is too high: At a pH higher than 1.8, traces of the more soluble sodium salt of the acid may precipitate, or the desired product may not precipitate completely.[1] It is critical to add the acid slowly and re-check the pH after about an hour to ensure it remains stable at 1.8.[1]
Q3: My final product has a persistent yellow color and shows impurities on HPLC. How can I improve its purity?
-
Activated Charcoal Treatment: After filtering the MnO₂ but before precipitation, add activated charcoal to the yellow filtrate and stir for about 10 minutes. This can help remove colored impurities.[1]
-
Thorough Washing: Once the product is precipitated and filtered, wash the filter cake thoroughly with cold deionized water. Impurities are generally more soluble in water than the product itself, so extensive washing is effective.[1][2]
-
Chromatographic Purification: For achieving very high purity (>98%), reversed-phase HPLC using a C18 column is an effective method.[2]
Handling and Storage
Q1: What is the solubility of this compound?
This compound is practically insoluble in water.[5] It is slightly soluble in dilute alkaline solutions, such as 0.01 M NaOH.[5] Using ultrasonication can help improve its dissolution in such solutions.[5]
Q2: How should this compound be stored to ensure its stability?
-
Solid Form: The powder is stable and not hygroscopic and should be kept dry in vials at -20°C or colder for long-term storage.[5][6] It is stable at room temperature for short periods, such as during shipping.[6]
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] A 1 mM solution at room temperature showed only 0.6% degradation after 10 days.[5]
-
Light Protection: The compound is a known photoproduct of folic acid and can generate reactive oxygen species (ROS) upon exposure to UVA radiation.[2][3] Therefore, it is critical to protect it from light during storage and handling.[6][7]
Q3: Are there any known chemical incompatibilities?
Yes, you should avoid reaction with oxidizing agents.[8]
Quantitative Data Summary
Table 1: Synthesis Reaction Parameters (KMnO₄ Oxidation Method)
| Parameter | Value / Condition | Source |
| Starting Material | Neopterin or Biopterin | [1] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [1] |
| Solvent | Water with Sodium Hydroxide (NaOH) | [1] |
| Reaction Temperature | Maintain below 25-30°C | [1] |
| Completion Check | HPLC analysis for absence of starting material | [1] |
Table 2: Purification and Product Specifications
| Parameter | Value / Condition | Source |
| Primary Purification | pH-controlled crystallization | [2] |
| Precipitation pH | 1.8 (using HCl) | [1][2] |
| Decolorization | Activated Charcoal | [1] |
| High-Purity Method | Reversed-Phase HPLC (C18 column) | [2] |
| Achievable Purity | >98% | [1][2] |
| Appearance | Light yellow powder | [1][5] |
Table 3: Storage and Stability
| Condition | Duration | Stability Note | Source |
| Solid Powder (Room Temp) | 3 months | Very stable, no change in purity | [5] |
| Solid Powder (Long-term) | 3 years at -20°C | Recommended for long-term storage | [6] |
| In Solvent (-80°C) | 6 months | Recommended for stock solutions | [6][7] |
| In Solvent (-20°C) | 1 month | Recommended for stock solutions | [6][7] |
| 1 mM Solution (Room Temp) | 10 days | ~0.6% degradation observed | [5] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of Neopterin/Biopterin
This protocol is adapted from Schircks Laboratories' procedure.[1]
-
Prepare Solutions:
-
Solution 1: Dissolve 36 g of KMnO₄ in 600 mL of water and cool the solution to approximately 10°C.
-
Solution 2: Dissolve 12.2 g of neopterin or biopterin in 300 mL of water by adding 13.2 g of NaOH. Cool this solution to about 10°C.
-
-
Reaction:
-
With moderate stirring in a water bath to control temperature, slowly add Solution 1 to Solution 2.
-
Ensure the internal temperature remains below 25°C throughout the addition. The solution will turn from green to brown as MnO₂ precipitates.
-
Continue to stir moderately for 60 minutes, keeping the temperature below 30°C.
-
-
Quenching:
-
Cool the reaction mixture to 10°C.
-
Add 20 mL of ethanol (EtOH) to destroy the excess KMnO₄. The green color should disappear after approximately 30 minutes.
-
Let the mixture stand overnight to allow the MnO₂ to settle.
-
-
Filtration and Decolorization:
-
Filter the mixture to remove the precipitated MnO₂. Rinse the filter cake with 100 mL of water.
-
To the combined yellow filtrate, add 2 g of activated charcoal and stir for 10 minutes.
-
Filter the mixture to remove the charcoal.
-
-
Precipitation and Isolation:
-
Slowly add diluted HCl (1:1) to the filtrate with stirring until the resulting gel-like precipitate dissolves slowly.
-
Continue by adding 1N HCl very slowly until a stable pH of 1.8 is reached.
-
Allow the mixture to stand overnight for complete precipitation.
-
Filter the precipitated this compound.
-
Wash the filter cake thoroughly with a generous amount of water.
-
Dry the final product in a vacuum desiccator over NaOH.
-
Protocol 2: High-Purity Purification via HPLC
For applications requiring >98% purity, reversed-phase HPLC can be used.[2]
-
Column: C18 column (e.g., 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in Water:Methanol (95:5).
-
Detection: UV detector set to 260 nm.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., dilute NaOH) and inject it into the HPLC system. Collect the fractions corresponding to the this compound peak and lyophilize to obtain the pure product.
Visual Guides
Caption: Workflow for the synthesis of this compound via oxidation.
References
- 1. schircks.ch [schircks.ch]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. schircks.ch [schircks.ch]
- 6. This compound (2-amino-1,4-dihydro-4-oxothis compound) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Quantifying Pterin-6-carboxylic Acid in Urine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects when quantifying Pterin-6-carboxylic acid (PCA) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in urine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix. Urine is a complex biological matrix containing various organic and inorganic compounds that can interfere with the accurate measurement of this compound (PCA).[1][2] These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor sensitivity, and reduced reproducibility of results.[1]
Q2: What are the common sample preparation techniques to mitigate matrix effects for PCA analysis in urine?
A2: The most common techniques are "Dilute-and-Shoot" and Solid-Phase Extraction (SPE).
-
Dilute-and-Shoot: This is a simple and rapid method where the urine sample is diluted with a suitable solvent before direct injection into the LC-MS/MS system.[2][3][4][5] While easy to perform, it may not be sufficient for removing all matrix interferences, especially in complex urine samples.[2]
-
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates PCA from interfering matrix components.[6] It involves passing the urine sample through a cartridge containing a solid sorbent that retains the analyte, while other matrix components are washed away. The purified analyte is then eluted for analysis. This method generally results in a cleaner extract and can improve sensitivity.[6]
Q3: How do I choose between "Dilute-and-Shoot" and SPE for my experiments?
A3: The choice depends on the required sensitivity, sample throughput, and the complexity of the urine matrix.
-
"Dilute-and-Shoot" is suitable for high-throughput screening when a large number of samples need to be analyzed quickly and the expected PCA concentrations are high enough to be detected despite potential matrix effects.[2][5]
-
SPE is recommended when high sensitivity and accuracy are critical, or when dealing with highly variable and complex urine matrices.[6] Although more time-consuming, it provides better removal of interferences, leading to more reliable quantitative results.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in PCA quantification?
A4: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte of interest (in this case, PCA) where some atoms have been replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H). SIL-ISs are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte. They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?
A5: Several commercial vendors specialize in the synthesis and supply of stable isotope-labeled compounds for research purposes. Some potential suppliers include Cambridge Isotope Laboratories, Inc. and Lumiprobe.[7][8] It is also possible to have a custom synthesis performed by specialized laboratories.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of PCA in urine samples.
Problem: Poor Recovery of PCA
| Potential Cause | Troubleshooting Steps |
| Suboptimal SPE Procedure | - Verify Sorbent Choice: Ensure the SPE sorbent chemistry is appropriate for retaining PCA (a polar, acidic molecule). A mixed-mode anion exchange polymer may be suitable.[10] - Optimize Wash Steps: The wash solvent may be too strong, causing premature elution of PCA. Use a weaker solvent or reduce the organic content of the wash solution. - Optimize Elution Step: The elution solvent may be too weak to fully recover PCA. Increase the solvent strength or use a more appropriate elution solvent. Adjusting the pH of the elution solvent can also improve recovery.[6] - Check for Column Drying: Inadequate drying of the SPE cartridge before elution can affect recovery. Ensure the cartridge is completely dry.[6] |
| Analyte Degradation | - Sample Stability: Ensure urine samples are stored properly (frozen at -20°C or lower) to prevent degradation of PCA. |
Problem: Significant Ion Suppression/Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | - Improve Chromatographic Separation: Optimize the LC gradient to better separate PCA from interfering matrix components. Consider using a different column chemistry (e.g., HILIC for polar compounds). - Enhance Sample Preparation: If using "dilute-and-shoot," increase the dilution factor. If using SPE, optimize the wash steps to more effectively remove interfering substances.[6] |
| Ineffective Internal Standard | - Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to compensate for matrix effects.[11] |
Problem: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize Procedures: Ensure all steps of the sample preparation protocol are performed consistently for all samples. - Automate Sample Preparation: If possible, use an automated liquid handler to minimize variability. |
| Variable Urine Matrix | - Normalize to Creatinine: Normalize PCA concentrations to creatinine levels to account for variations in urine dilution.[6] |
Experimental Protocols
A detailed protocol for a specific sample preparation method is crucial for reproducibility. Below is a generalized protocol for SPE that can be optimized for your specific laboratory conditions.
Solid-Phase Extraction (SPE) Protocol for PCA in Urine
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take a 1 mL aliquot of the supernatant for extraction.
-
Add an appropriate amount of the stable isotope-labeled internal standard (SIL-IS) for PCA.
-
Acidify the sample to a pH of approximately 6.0 with a weak acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of a stronger organic solvent (e.g., 100% methanol) to remove hydrophobic interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.[6]
-
-
Elution:
-
Elute the PCA with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol). Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical validation parameters for the quantification of pteridines in urine using different sample preparation methods. Note that specific values for PCA may vary depending on the exact experimental conditions.
Table 1: Comparison of Sample Preparation Methods for Pteridine Analysis in Urine
| Parameter | "Dilute-and-Shoot" | Solid-Phase Extraction (SPE) |
| Sample Throughput | High | Moderate |
| Matrix Effect | Moderate to High | Low to Moderate |
| Recovery | Not Applicable | Generally >80% |
| Sensitivity | Lower | Higher |
| Cost per Sample | Low | Higher |
| Suitability | Screening, High Concentration Samples | Quantitative analysis, Low Concentration Samples |
Table 2: Typical LC-MS/MS Method Validation Parameters for Pteridines in Urine
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [3][4] |
| Limit of Detection (LOD) | 7 - 360 pg/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | Varies by analyte | [5] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | 85 - 115% | [5] |
Note: The values presented in these tables are generalized from literature on pteridine analysis and should be used as a reference. It is essential to perform in-house validation for your specific method and matrix.
References
- 1. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. agilent.com [agilent.com]
- 9. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid from urine drug-testing specimens with the cerex polycrom-THC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the fluorescence signal of Pterin-6-carboxylic acid for detection
Welcome to the technical support center for the enhancement of Pterin-6-carboxylic acid (PCA) fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing the fluorescence signal of this compound?
A1: Enhancing the fluorescence signal of this compound (PCA) involves manipulating its chemical and physical environment to increase its quantum yield (the efficiency of converting absorbed light into emitted light) and/or to increase the efficiency of excitation and detection. Key strategies include optimizing the pH of the solution, utilizing metal-enhanced fluorescence (MEF), and employing surfactants to create favorable microenvironments.
Q2: What are the typical excitation and emission wavelengths for this compound?
A2: this compound typically displays an absorption maximum at approximately 288 nm and another at around 350 nm.[1] For fluorescence measurements, excitation is often performed around 350 nm, with the emission maximum observed in the range of 440-460 nm. However, it is always recommended to determine the optimal excitation and emission wavelengths experimentally for your specific instrument and conditions.
Q3: How does pH affect the fluorescence of this compound?
A3: The fluorescence of this compound is highly dependent on pH. Generally, its fluorescence quantum yield is significantly higher in acidic media compared to basic media.[2] This is because most pterins, including PCA, can exist in two acid-base forms between pH 3 and 13.[2] At a pH above 11, the fluorescence of pterins can be efficiently quenched by hydroxide ions (OH-), a phenomenon known as dynamic quenching.[3]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal from my this compound sample. What are the potential causes and how can I troubleshoot this?
A: A weak or absent fluorescence signal can stem from several factors. Here is a step-by-step guide to identify and resolve the issue:
-
Verify Instrument Settings:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for PCA. Start with an excitation wavelength of around 350 nm and scan for emission between 400 nm and 500 nm to find the peak.
-
Slit Widths: Broader excitation and emission slit widths can increase the signal intensity, but may decrease resolution. Optimize the slit widths for your specific instrument and sample concentration.
-
-
Check Sample Preparation and Conditions:
-
pH of the Solution: As mentioned, PCA fluorescence is optimal in acidic conditions. Prepare your samples in a suitable acidic buffer (e.g., phosphate or acetate buffer, pH 4-5) and verify the final pH of the solution.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield.[4][5] While aqueous buffers are common, exploring solvents with different polarities might enhance the signal, though this needs to be compatible with your experimental goals. Some organic solvents can lead to an increase in fluorescence intensity.[6]
-
Concentration Quenching: At very high concentrations, fluorophores can exhibit self-quenching. If you suspect your sample is too concentrated, try diluting it and re-measuring the fluorescence.
-
-
Consider Fluorescence Quenching:
-
Contaminants: Impurities in your sample or solvent can quench fluorescence. Ensure you are using high-purity solvents and reagents.
-
Dissolved Oxygen: Dissolved oxygen can sometimes quench the fluorescence of certain molecules. While this is less of a concern for PCA compared to some other fluorophores, if you suspect this is an issue, you can degas your solution by bubbling with an inert gas like nitrogen or argon.
-
Issue 2: Signal Fades Quickly (Photobleaching)
Q: The fluorescence signal of my this compound sample decreases rapidly upon exposure to the excitation light. How can I prevent this photobleaching?
A: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence. Here are several strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity:
-
Use neutral density filters to decrease the intensity of the excitation light source.
-
If using a laser, reduce the laser power.
-
-
Minimize Exposure Time:
-
Reduce the integration time for each measurement to the minimum required for a good signal-to-noise ratio.
-
Use the instrument's shutter to block the excitation light when not actively acquiring data.
-
-
Use Antifade Reagents:
-
For microscopy applications, consider using commercially available antifade mounting media. These reagents contain antioxidants that reduce photobleaching.
-
-
Optimize Sample Preparation:
-
Deoxygenating the sample solution can sometimes reduce the rate of photobleaching, as oxygen can be involved in the photochemical degradation process.
-
Issue 3: High Background Signal or Interference in Biological Samples
Q: I am trying to detect this compound in a biological sample (e.g., urine, plasma), but I am getting a high background signal. What could be the cause and how can I reduce it?
A: Biological samples are complex matrices containing numerous endogenous fluorescent compounds that can interfere with the detection of PCA.
-
Sample Preparation is Key:
-
Chromatographic Separation: The most effective way to eliminate interference is to separate PCA from other fluorescent molecules using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich the concentration of pteridins before analysis.
-
-
Identify and Mitigate Specific Interferents:
-
Other Pteridines: Urine and plasma contain other naturally occurring pteridines (e.g., neopterin, biopterin) that have overlapping fluorescence spectra with PCA.[8][9] Chromatographic separation is essential to distinguish PCA from these compounds.
-
Protein Binding: In plasma, PCA may bind to proteins, which can alter its fluorescence properties. Deproteinization of the sample (e.g., by precipitation with acetonitrile or methanol) is a crucial step.
-
-
Instrumental Optimization:
-
Time-Resolved Fluorescence: If available, time-resolved fluorescence techniques can sometimes help to distinguish the fluorescence of PCA from shorter-lived background fluorescence.
-
Experimental Protocols and Data
Protocol 1: pH Optimization for Enhanced PCA Fluorescence
This protocol outlines the steps to determine the optimal pH for maximizing the fluorescence signal of this compound.
Materials:
-
This compound (PCA) stock solution (e.g., 1 mM in DMSO or a suitable buffer)
-
A series of buffers covering a pH range from 3 to 10 (e.g., citrate, acetate, phosphate, borate buffers) at a constant ionic strength.
-
pH meter
-
Fluorometer
Methodology:
-
Prepare a series of solutions of PCA at a constant final concentration (e.g., 1 µM) in each of the different pH buffers.
-
Allow the solutions to equilibrate for a few minutes.
-
Measure the fluorescence intensity of each solution using the optimal excitation and emission wavelengths for PCA (e.g., Ex: 350 nm, Em: 450 nm).
-
Record the fluorescence intensity for each pH value.
-
Plot the fluorescence intensity as a function of pH to determine the pH at which the maximum fluorescence is observed.
Expected Results: The fluorescence intensity is expected to be highest in the acidic pH range and decrease as the pH becomes more alkaline, with significant quenching observed at pH > 11.[3]
| pH | Relative Fluorescence Intensity (Arbitrary Units) |
| 3.0 | 95 |
| 4.0 | 100 |
| 5.0 | 98 |
| 6.0 | 85 |
| 7.0 | 70 |
| 8.0 | 55 |
| 9.0 | 40 |
| 10.0 | 25 |
| 11.0 | 10 |
| 12.0 | <5 |
Note: These are representative values. Actual intensities will vary depending on the instrument and PCA concentration.
Protocol 2: Metal-Enhanced Fluorescence (MEF) of PCA using Silver Nanoparticles
This protocol provides a general guideline for enhancing the fluorescence of PCA using silver nanoparticles. The optimal conditions, particularly the distance between PCA and the nanoparticles, need to be carefully optimized.
Materials:
-
Silver nanoparticle colloid (commercially available or synthesized)
-
This compound (PCA) solution
-
A linker molecule (if necessary, to control the distance between PCA and the nanoparticle surface)
-
Fluorometer
Methodology:
-
Characterize Nanoparticles: Determine the size and concentration of the silver nanoparticles. The surface plasmon resonance (SPR) band of the nanoparticles should ideally overlap with the excitation or emission spectrum of PCA for maximum enhancement.
-
Prepare PCA-Nanoparticle Conjugates (if using a linker): If direct adsorption leads to quenching, use a linker molecule to create a spacer between the nanoparticle surface and PCA. The optimal distance is typically a few nanometers.
-
Titration Experiment:
-
Prepare a series of solutions with a fixed concentration of PCA and varying concentrations of silver nanoparticles.
-
Incubate the solutions for a set period to allow for interaction.
-
Measure the fluorescence intensity of each solution.
-
-
Analyze Results: Plot the fluorescence enhancement factor (fluorescence with nanoparticles / fluorescence without nanoparticles) as a function of nanoparticle concentration to find the optimal concentration for enhancement.
Troubleshooting MEF:
-
Quenching instead of Enhancement: If the fluorescence is quenched, the PCA molecules are likely too close to the nanoparticle surface. Increase the spacer length by using a longer linker molecule or by adding a passivating layer (e.g., silica) to the nanoparticles.
-
No Enhancement: The spectral overlap between the nanoparticle's SPR and the PCA's absorption/emission might be poor. Try nanoparticles of a different size or material.
Protocol 3: Surfactant-Mediated Fluorescence Enhancement of PCA
This protocol describes how to use surfactants to enhance the fluorescence of PCA by creating a micellar microenvironment.
Materials:
-
This compound (PCA) solution
-
A selection of surfactants:
-
Anionic (e.g., Sodium dodecyl sulfate - SDS)
-
Cationic (e.g., Cetyltrimethylammonium bromide - CTAB)
-
Non-ionic (e.g., Triton X-100)
-
-
Fluorometer
Methodology:
-
Surfactant Screening:
-
Prepare solutions of PCA in a suitable buffer.
-
Add each surfactant at a concentration well above its critical micelle concentration (CMC).
-
Measure the fluorescence intensity to identify which type of surfactant (anionic, cationic, or non-ionic) provides the best enhancement.
-
-
Determine Optimal Surfactant Concentration:
-
Prepare a series of solutions with a fixed concentration of PCA and varying concentrations of the most effective surfactant, spanning a range below and above its CMC.
-
Measure the fluorescence intensity of each solution.
-
-
Analyze Results: Plot the fluorescence intensity as a function of surfactant concentration. A significant increase in fluorescence is often observed around and above the CMC, as PCA partitions into the hydrophobic core of the micelles.
Diagrams
Caption: Workflow for enhancing PCA fluorescence.
Caption: Troubleshooting guide for low fluorescence.
Caption: Principle of Metal-Enhanced Fluorescence.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. jmess.org [jmess.org]
- 6. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photodegradation of Pterin-6-carboxylic acid standards
For researchers, scientists, and drug development professionals utilizing Pterin-6-carboxylic acid (PCA) analytical standards, ensuring their stability is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of photodegradation of PCA standards.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound standards.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid degradation of PCA standard solution upon preparation. | Exposure to ambient or direct light. | Prepare and handle solutions in a low-light environment. Use amber glass vials or wrap containers in aluminum foil to protect from light.[1] |
| Inappropriate solvent or pH. | This compound's stability is pH-dependent. Ensure the solvent and pH of your solution are optimized for stability. Acidic conditions may favor certain degradation pathways.[2] | |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC). | Photodegradation of PCA. | Confirm the identity of degradation products by comparing with known degradants if possible. One of the primary photoproducts of PCA is pterin.[2] Review and optimize light protection measures during sample preparation and analysis. |
| Contamination of the analytical system. | Follow standard HPLC troubleshooting procedures, such as cleaning the injector and column, to rule out system contamination.[3][4] | |
| Inconsistent analytical results between experiments. | Variable light exposure. | Standardize all experimental procedures to ensure consistent light exposure between samples and across different experimental runs. This includes the duration and intensity of light exposure during sample preparation, storage, and analysis. |
| Temperature fluctuations. | Store stock and working solutions at the recommended temperatures and minimize the time they are kept at room temperature. | |
| Low signal intensity or loss of sensitivity. | Degradation of the standard. | Prepare fresh working standards more frequently. Evaluate the storage conditions of the stock solution to ensure its integrity. |
| Instrument issues. | Calibrate and verify the performance of your analytical instrument regularly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound (PCA) is a pterin derivative that serves as a precursor in the biosynthesis of folate.[5] Like other pterins, its chemical structure makes it susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can lead to the formation of other compounds, such as pterin, altering the purity of the standard and impacting experimental accuracy.[2]
Q2: What are the optimal storage conditions for this compound standards?
-
Solid Form: Store the solid standard in a tightly sealed container, protected from light, at or below -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent and store them in amber glass vials at -20°C or -80°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: How can I minimize photodegradation during my experiments?
To minimize photodegradation, it is crucial to limit the exposure of PCA standards to light at all stages of the experimental workflow.
Caption: Workflow for minimizing photodegradation of PCA standards.
Q4: Are there any chemical stabilizers I can use to protect my PCA solutions?
While specific studies on stabilizers for this compound are limited, the use of antioxidants has been shown to be effective for related pterin compounds. L-ascorbic acid (Vitamin C) has been demonstrated to chemically stabilize tetrahydrobiopterin, a related molecule, by preventing its auto-oxidation.[6][7][8] The addition of an antioxidant like ascorbic acid to your PCA solution could potentially reduce photodegradation. However, it is essential to first verify that the stabilizer does not interfere with your analytical method.
Q5: How does pH affect the stability of this compound?
The photodegradation of this compound is pH-dependent. The quantum yields of its disappearance and the formation of its photoproducts vary with the pH of the solution.[2] Therefore, maintaining a consistent and appropriate pH is critical for reproducible results. The specific pH at which PCA is most stable may need to be determined empirically for your experimental conditions.
Experimental Protocols
General Protocol for Assessing Photostability of this compound Standards
This protocol is adapted from general guidelines for photostability testing and should be tailored to your specific analytical method (e.g., HPLC-UV, LC-MS).
Objective: To determine the rate of photodegradation of a PCA standard solution under specific light conditions.
Materials:
-
This compound standard
-
Appropriate solvent (e.g., a buffered aqueous solution)
-
Clear and amber glass vials
-
Calibrated light source (e.g., a photostability chamber with controlled UV and visible light output)
-
Validated analytical instrument (e.g., HPLC with a UV detector)
-
Aluminum foil
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of PCA in your chosen solvent at a known concentration.
-
From the stock solution, prepare replicate working solutions in both clear and amber glass vials.
-
Prepare a "dark control" by wrapping a clear vial containing the working solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the clear vials, amber vials, and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source for a defined period. The light source should have a known spectral output, and the intensity should be monitored.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each sample for analysis.
-
-
Analysis:
-
Analyze the aliquots using your validated analytical method to determine the concentration of PCA.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of PCA remaining at each time point for each condition (clear vial, amber vial, and dark control).
-
Plot the concentration of PCA versus time to determine the degradation kinetics.
-
Compare the degradation rates in the different vials to assess the effectiveness of the light-protective measures. The dark control will indicate the extent of any thermal degradation.
-
Quantitative Data Summary
Specific quantitative data on the photodegradation kinetics of this compound are not extensively available in the public domain. However, one study reported that the quantum yields for the disappearance of 6-carboxypterin (PCA) are dependent on pH and the presence of oxygen.[2] The formation of pterin was identified as a primary photoproduct.[2]
For a related compound, folic acid, which degrades to PCA, the rate of photodegradation was found to be concentration-dependent.[9] This suggests that the initial concentration of your PCA standard may also influence its stability.
Researchers are encouraged to perform their own stability studies under their specific experimental conditions to generate quantitative data relevant to their work.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified pathway of PCA photodegradation.
This technical support guide provides a foundational understanding of the factors affecting the stability of this compound standards and offers practical advice for preventing their photodegradation. For critical applications, it is always recommended to perform in-house stability testing to ensure the accuracy and reliability of your results.
References
- 1. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. This compound | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for Pterin-6-carboxylic acid extraction from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterin-6-carboxylic acid extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from biological samples?
A1: The optimal pH for this compound extraction depends on the chosen extraction method (e.g., solid-phase extraction, liquid-liquid extraction) and the specific biological matrix. There is no single universal optimal pH, but the key is to manipulate the pH to ensure the this compound is in a state that is favorable for the selected extraction chemistry. Generally, for acidic compounds like this compound, pH adjustment is critical for efficient extraction.
Q2: How does pH affect the stability of this compound during extraction?
A2: this compound, like other pterins, can be sensitive to pH extremes. While alkaline conditions can increase its solubility, prolonged exposure to strong acids or bases can lead to degradation. It is crucial to maintain a consistent and appropriate pH throughout the extraction process to ensure the stability of the analyte.
Q3: My recovery of this compound is consistently low. What are some common causes related to pH?
A3: Low recovery can be attributed to several factors. In the context of pH, the most common issues are:
-
Incorrect pH for the chosen extraction method: For example, in reversed-phase solid-phase extraction, the pH of the sample should typically be adjusted to ensure the analyte is in a neutral, less polar form to effectively bind to the sorbent.
-
Analyte precipitation: If the pH of the sample is adjusted to a point where this compound is poorly soluble before it can be effectively captured by the extraction solvent or sorbent, this will lead to low recovery.
-
Degradation: As mentioned, extremes in pH can cause the degradation of this compound.
Q4: I am observing inconsistent results between sample replicates. Could pH be a contributing factor?
A4: Yes, inconsistent pH between your sample preparations can lead to significant variability in extraction efficiency and, consequently, in your final analytical results. It is critical to ensure that the pH of all samples and buffers is accurately and consistently controlled.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause (pH-related) | Recommended Solution |
| Low Analyte Recovery | The pH of the sample is not optimized for the extraction method. For instance, in liquid-liquid extraction, the analyte may not be sufficiently partitioned into the organic phase if the pH is not optimal. | For liquid-liquid extraction of acidic compounds, a common strategy is to first basify the aqueous sample (e.g., to pH 14) to deprotonate the acid and remove basic and neutral impurities with an organic solvent. Subsequently, the aqueous phase is acidified to protonate the acid of interest, making it more soluble in an organic solvent for extraction. |
| For solid-phase extraction (SPE) with a reversed-phase sorbent, the analyte may be too polar at the sample's pH to be retained. | Adjust the sample pH to be approximately 2 units below the pKa of the this compound to ensure it is in its neutral, less polar form, thereby increasing its affinity for the nonpolar stationary phase. | |
| Analyte Precipitation | The pH of the sample has been adjusted to a point where this compound has minimal solubility. | This compound is known to precipitate at an acidic pH of around 1.8.[1] Avoid adjusting the sample to this specific pH before the extraction step is complete. If precipitation is necessary for purification, this can be done as a separate, controlled step. |
| Analyte Degradation | The sample has been exposed to extreme pH conditions for a prolonged period. | Minimize the time the sample is exposed to harsh pH conditions. Neutralize the sample as soon as the extraction step is complete. Consider performing extractions at reduced temperatures to minimize degradation. |
| Poor Chromatographic Peak Shape | Residual salts from pH adjustment buffers are interfering with the analysis. | Ensure that the concentration of any buffers used for pH adjustment is not excessively high. Include a wash step in your SPE protocol to remove residual salts before eluting the analyte. |
Quantitative Data Summary
| Application | pH Range/Value | Biological Matrix/Sample Type | Extraction/Methodology Context | Reference |
| Solubility | ~11.0 (in 0.01 M NaOH) | - | This compound is slightly soluble in dilute NaOH. | Not explicitly cited |
| Precipitation | 1.8 | Aqueous solution | Used for precipitating this compound during synthesis. | [1] |
| Liquid-Liquid Extraction | 14, followed by acidification | Urine | General method for extracting organic acids. | [2] |
| Solid-Phase Extraction | ~2 units below pKa | General | Recommended for retaining acidic analytes on reversed-phase sorbents. | Not explicitly cited |
| HPLC Analysis | 2.8 - 3.0 | Urine, Plasma | Mobile phase pH for chromatographic separation. | [3] |
| HPLC Analysis | 7.0 - 7.8 | Blood | Mobile phase pH for chromatographic separation. | [4] |
| Photodegradation | 2 - 10 | Aqueous solution | Folic acid degrades to this compound within this pH range under UV irradiation. | [5] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of this compound from Urine
This protocol is a generalized procedure for the extraction of acidic compounds and should be optimized for this compound.
-
Sample Preparation: To a 1 mL urine sample, add a suitable internal standard.
-
Alkalinization: Adjust the pH of the urine sample to 14 with 7.5 M NaOH. This step is to deprotonate the acidic compounds, including this compound, and allow for the removal of basic and neutral interfering compounds.
-
Initial Wash: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge to separate the phases. Discard the organic layer. Repeat this wash step.
-
Acidification: After the wash, acidify the remaining aqueous layer with 6 M HCl to a pH below the pKa of this compound (the exact pH should be optimized, but a starting point could be around pH 3-4). This will protonate the this compound, making it more nonpolar.
-
Extraction: Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge. Collect the organic layer. Repeat the extraction two more times.
-
Drying and Reconstitution: Pool the organic extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC).
General Protocol for Solid-Phase Extraction (SPE) of this compound from Serum/Plasma
This protocol is a general guideline for SPE and should be optimized for your specific application. A mixed-mode or reversed-phase sorbent could be suitable.
-
Sample Pre-treatment: To 500 µL of serum or plasma, add an equal volume of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated proteins.
-
pH Adjustment: Transfer the supernatant to a clean tube. Adjust the pH of the supernatant to approximately 2 units below the pKa of this compound.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of the same pH-adjusted water as your sample.
-
Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of pH-adjusted water to remove any unretained, polar impurities.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile). The volume and specific solvent should be optimized.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Simplified pathway of folic acid degradation to this compound.[5]
References
Validation & Comparative
Validation of Pterin-6-carboxylic acid as a reliable cancer biomarker.
An objective analysis of Pterin-6-carboxylic acid (PCA) against other urinary pteridines and established biomarkers for cancer detection, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (PCA), a metabolite of folic acid, has emerged as a potential non-invasive biomarker for various malignancies. Its urinary excretion is suggested to be altered in cancer patients due to dysregulated folate metabolism, a hallmark of cancer. However, the diagnostic utility of PCA is a subject of ongoing research with some conflicting findings. This guide provides a comprehensive comparison of PCA with other relevant pteridine biomarkers and established cancer markers, presenting available quantitative data, detailed experimental protocols, and insights into the underlying biological pathways.
Performance Comparison of Urinary Cancer Biomarkers
The validation of a biomarker relies on its ability to accurately distinguish between healthy individuals and those with disease. Key performance indicators are sensitivity, which measures the ability to correctly identify patients with the disease, and specificity, which measures the ability to correctly identify healthy individuals. The area under the receiver operating characteristic curve (AUC) provides an aggregate measure of performance.
Currently, there is a lack of comprehensive studies reporting the sensitivity, specificity, and AUC for this compound across different cancer types. While some studies suggest elevated PCA levels in cancer patients, at least one study analyzing a panel of eight pteridines did not find a statistically significant elevation of PCA in cancer patients compared to healthy controls[1]. This highlights the need for further large-scale validation studies.
In contrast, other pteridines, such as neopterin and biopterin, have been more extensively studied. For instance, in ovarian cancer, neopterin has been evaluated, with one study reporting a sensitivity of 37.9% and a specificity of 96.1%[2]. This is in comparison to the established biomarker CA-125, which in the same study showed a sensitivity of 62.1% and a specificity of 73.1%[2]. For bladder cancer, isoxanthopterin has been suggested as a promising biomarker[3][4].
The following table summarizes the available quantitative data for PCA and its alternatives. It is important to note that the performance of these biomarkers can vary depending on the cancer type, disease stage, and the specific patient population.
| Biomarker | Cancer Type | Sample Type | Sensitivity | Specificity | AUC | Source |
| This compound (PCA) | Various Cancers | Urine | Data Not Available | Data Not Available | Data Not Available | - |
| Neopterin | Ovarian Cancer | Serum | 37.9% | 96.1% | Data Not Available | [2] |
| Neopterin | Gynecological Cancers | Urine/Serum | Prognostic indicator of poor survival | - | Data Not Available | [5][6] |
| Biopterin | Ovarian Cancer | Urine | Elevated levels in malignant tumors | - | Data Not Available | [7] |
| Isoxanthopterin | Bladder Cancer | Urine | Potential biomarker | - | Data Not Available | [3][4] |
| 6-hydroxymethylpterin | Various Cancers | Urine | Significantly higher levels in cancer patients | - | Data Not Available | [8] |
| CA-125 | Ovarian Cancer | Serum | 62.1% | 73.1% | Data Not Available | [2] |
Note: The absence of data for PCA's sensitivity and specificity underscores the preliminary stage of its validation as a cancer biomarker.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method for the analysis of pteridines in biological fluids.
Protocol for Analysis of Urinary Pteridines (including PCA, Neopterin, and Biopterin) by HPLC with Fluorescence Detection
This protocol is a synthesis of methods described in the literature[9][10][11][12].
1. Sample Preparation:
-
Collect first-morning void urine samples.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove sediment.
-
To 1 mL of the supernatant, add 10 mg of manganese dioxide (MnO2) to oxidize reduced pteridines to their fluorescent aromatic forms.
-
Vortex the mixture for 30 seconds and incubate in the dark at room temperature for 30 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the MnO2.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 15 mM potassium phosphate buffer (pH 6.4).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
This compound: Excitation at 360 nm, Emission at 450 nm.
-
Neopterin: Excitation at 353 nm, Emission at 438 nm.
-
Biopterin: Excitation at 350 nm, Emission at 450 nm.
-
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare standard solutions of PCA, neopterin, and biopterin of known concentrations in a surrogate matrix (e.g., synthetic urine or water).
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the pteridine concentrations in the urine samples by interpolating their peak areas from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Biological Rationale
The rationale for investigating PCA and other pteridines as cancer biomarkers lies in their connection to folate metabolism, which is frequently reprogrammed in cancer cells to support rapid proliferation. Folate is essential for the synthesis of nucleotides and amino acids.
Cancer cells exhibit increased uptake and catabolism of folic acid. One proposed pathway involves the oxidative cleavage of the C9-N10 bond of folic acid, leading to the formation of pterin-6-aldehyde. In normal cells, this aldehyde is predominantly oxidized to this compound. However, some studies suggest that in malignant cells, pterin-6-aldehyde is primarily reduced to 6-hydroxymethylpterin[13]. This differential metabolism could lead to altered urinary profiles of these pteridines in cancer patients.
Below is a diagram illustrating the proposed differential fate of pterin-6-aldehyde in normal versus cancer cells.
This altered metabolism in cancer cells provides a strong biological basis for the investigation of urinary pteridines as non-invasive cancer biomarkers.
Conclusion and Future Directions
The validation of this compound as a reliable cancer biomarker is still in its early stages. While its connection to the dysregulated folate metabolism in cancer is promising, the current body of evidence is limited and includes conflicting findings. There is a clear need for large-scale, prospective studies that evaluate the sensitivity, specificity, and AUC of PCA for various cancer types, directly comparing its performance with established biomarkers and other promising pteridines like neopterin, biopterin, and isoxanthopterin.
For researchers and drug development professionals, the provided experimental protocol for urinary pteridine analysis can serve as a starting point for conducting such validation studies. The signaling pathway diagram offers a conceptual framework for understanding the biological rationale behind this class of biomarkers. Future research should focus on elucidating the precise enzymatic pathways responsible for the differential metabolism of pterin-6-aldehyde in cancer cells and on developing highly sensitive and specific assays for the routine clinical measurement of a panel of urinary pteridines. A multi-biomarker panel, combining the information from several pteridines, may ultimately provide a more robust and reliable tool for the non-invasive detection and monitoring of cancer.
References
- 1. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum neopterin levels in ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neopterin as an indicator of immune activation and prognosis in patients with gynecological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in pteridine urinary levels in patients with malignant and benign ovarian tumors in comparison with healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated urinary levels of 6-hydroxymethylpterin during malignancy of liver regeneration: a simple, noninvasive test for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC determination of urinary neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for urinary neopterin measurements by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Folate and pterin metabolism by cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Pterin-6-carboxylic Acid: HPLC vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pterin-6-carboxylic acid, a key metabolite in various biological pathways, is crucial for advancing research in areas ranging from enzymology to clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with spectrophotometric or fluorometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. LC-MS for this compound Analysis
| Feature | HPLC with UV/Fluorescence Detection | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on physicochemical interactions with a stationary phase, followed by detection of light absorbance or fluorescence. | Separation based on physicochemical interactions, followed by detection based on the mass-to-charge ratio of the analyte. |
| Specificity | Moderate to high; potential for interference from co-eluting compounds with similar spectral properties. | Very high; provides structural confirmation based on mass, reducing the likelihood of interferences. |
| Sensitivity | Good, with fluorescence detection offering higher sensitivity than UV. Detection limits are typically in the low ng/mL range.[1][2] | Excellent; generally offers lower limits of detection (LOD) and quantification (LOQ) than HPLC, often in the pg/mL to low ng/mL range.[3][4] |
| Linearity | Excellent; typically exhibits a wide linear dynamic range with correlation coefficients (R²) > 0.99.[1][2] | Excellent; also demonstrates a broad linear range with R² > 0.99.[3][4] |
| Sample Preparation | Often requires a cleanup step to remove interfering substances. May require an oxidation step for fluorescent detection. | May require cleanup, but the high specificity can sometimes tolerate cruder sample matrices. Derivatization may be used to enhance ionization. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Throughput | Generally moderate; dependent on chromatographic run time. | Can be higher, especially with the use of ultra-high-performance liquid chromatography (UHPLC) front-end systems. |
Quantitative Performance Data
The following tables summarize key performance metrics for the quantification of this compound by HPLC and LC-MS, based on published data. It is important to note that these values are derived from different studies and matrices, and are presented for comparative purposes.
Table 1: HPLC Method Performance for Pterin Quantification [1][2]
| Parameter | Reported Value |
| Linearity (R²) | > 0.997 |
| Precision (RSD%) | 0.55 - 14% |
| Limit of Detection (LOD) | 0.041 - 2.9 ng/mL |
| Matrix | Urine |
Table 2: LC-MS Method Performance for this compound Quantification [3][4]
| Parameter | Reported Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~8 - 12 ng/mL |
| Limit of Quantification (LOQ) | 27 - 41 ng/mL |
| Matrix | Tomato Extract |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS analysis of this compound.
HPLC with Fluorescence Detection Protocol
This protocol is based on a validated method for the analysis of pterins in urine.[1][2]
-
Sample Preparation:
-
Urine samples may require an oxidation step to convert reduced pterins to their fluorescent oxidized forms.
-
A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: LiChrospher C8 RP column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and a phosphoric buffer (pH 7, 10mM).
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
Fluorescence detector with excitation and emission wavelengths optimized for this compound.
-
LC-MS Protocol
This protocol is adapted from a method developed for the analysis of pteridines in plant extracts.[3][4]
-
Sample Preparation:
-
Homogenization of the sample matrix.
-
Solid-phase extraction (SPE) for cleanup and concentration of the analyte.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI), typically in positive or negative ion mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan to identify a range of compounds. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is often preferred for its superior sensitivity and selectivity.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and LC-MS quantification of this compound.
Method Selection Logic
The choice between HPLC and LC-MS depends on a variety of factors. The following diagram illustrates a logical approach to selecting the most suitable method.
Conclusion
Both HPLC and LC-MS are powerful techniques for the quantification of this compound.
-
HPLC with fluorescence or UV detection offers a robust, cost-effective, and reliable method suitable for many applications, particularly when high sample throughput is not the primary concern and when analyte concentrations are within the nanogram per milliliter range or higher.
-
LC-MS provides superior sensitivity and specificity, making it the method of choice for challenging matrices, trace-level quantification, and applications where unambiguous identification is paramount. The higher initial cost and complexity are offset by its exceptional performance.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the research, including the nature of the sample, the expected concentration of this compound, the need for structural confirmation, and budgetary constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Pterin-6-carboxylic Acid in the Spotlight: A Comparative Guide to Pteridine Biomarkers in Disease Diagnosis
For researchers, scientists, and drug development professionals, the quest for reliable and specific biomarkers is paramount. In the landscape of disease diagnostics, pteridine derivatives have emerged as promising candidates, reflecting underlying metabolic and immunological states. This guide provides a detailed comparison of Pterin-6-carboxylic acid (PT6C) with other key pteridine biomarkers, neopterin and biopterin, supported by experimental data and detailed methodologies.
Pteridine Biomarkers: An Overview
Pteridines are a class of heterocyclic compounds that play crucial roles as cofactors in various enzymatic reactions. Alterations in their metabolic pathways are associated with a range of diseases, including cancer, inflammatory conditions, and neurological disorders. Consequently, the quantification of specific pteridines in biological fluids such as urine and serum has become a valuable tool for disease diagnosis and monitoring. Among the most studied pteridine biomarkers are neopterin, biopterin, and, more recently, this compound.
This compound (PT6C) is a photodegradation product of folic acid and is also involved in pteridine metabolism.[1] Its utility as a biomarker has been explored in the context of cancer and tetrahydrobiopterin (BH4) deficiency.[2]
Neopterin is a well-established indicator of cellular immune system activation. Elevated levels are primarily associated with conditions involving activated macrophages and the release of interferon-gamma (IFN-γ), such as viral infections, autoimmune diseases, and certain cancers.
Biopterin , particularly its reduced form tetrahydrobiopterin (BH4), is an essential cofactor for the synthesis of neurotransmitters like dopamine and serotonin, as well as for the production of nitric oxide. Altered biopterin levels are linked to various metabolic and neurological disorders.
Comparative Diagnostic Performance
While several studies have investigated the role of individual pteridines as biomarkers, direct comparative analyses of their diagnostic performance are crucial for determining their clinical utility. A study evaluating a panel of urinary pteridines for the diagnosis of bladder cancer provides valuable insights into their relative potential.[3] Although this particular study did not find statistically significant differences in the concentrations of this compound between bladder cancer patients and a control group, it highlighted the potential of other pteridines and the importance of multi-marker panels.
Another study analyzing eight different pteridines in the urine of cancer patients and healthy subjects found that the levels of 6-biopterin, 6-hydroxymethylpterin, pterin, xanthopterin, and isoxanthopterin were significantly higher in cancer patients.[4] Notably, this compound levels were not significantly elevated in the cancer group in this study.[4]
The following table summarizes the findings from a comparative study on urinary pteridines in bladder cancer. It is important to note that while this compound was included in the analysis, isoxanthopterin emerged as a more promising individual biomarker in this specific context.[3][5] The study also suggested that a combination of neopterin and xanthopterin, along with creatinine and specific gravity normalization, could provide a more accurate classification of patients.[3]
| Biomarker | Disease | Sample Type | Key Findings | Diagnostic Performance Metrics |
| This compound | Bladder Cancer | Urine | No statistically significant difference in concentrations between patients and controls.[3] | Not reported as a significant individual biomarker in this study. |
| Neopterin | Bladder Cancer | Urine | Significantly higher concentrations observed in female controls when standardized for creatinine.[3] Part of a promising multi-biomarker model.[3] | Not provided for individual performance. The combined model with xanthopterin, creatinine, and specific gravity showed an accuracy of 81.3%.[3] |
| Biopterin | Bladder Cancer | Urine | Significantly higher concentrations observed in female controls when standardized for creatinine.[3] | Not reported as a significant individual biomarker in this study. |
| Isoxanthopterin | Bladder Cancer | Urine | Considered a potential biomarker for bladder cancer.[3][5] | Specific metrics (sensitivity/specificity) not detailed in the provided results. |
Signaling Pathways and Experimental Workflows
To understand the interplay of these biomarkers, it is essential to visualize their metabolic origins and the analytical workflows used for their quantification.
Caption: Simplified metabolic pathways of key pteridine biomarkers.
The general workflow for analyzing pteridine biomarkers in urine involves sample collection, preparation (which may include an oxidation step), and subsequent analysis by chromatographic methods coupled with sensitive detection techniques.
Caption: General experimental workflow for urinary pteridine biomarker analysis.
Experimental Protocols
Accurate and reproducible quantification of pteridine biomarkers is critical for their clinical application. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Analysis of Urinary Pteridines by HPLC with Fluorescence Detection
This method is widely used for the simultaneous determination of several pteridines.
1. Sample Preparation (with Oxidation):
-
To a 0.5 mL aliquot of urine, add a stabilizing agent if analyzing reduced forms.
-
For total pteridine measurement, an oxidation step is performed. A common method involves adding an acidic iodine solution (e.g., 1% iodine in 2% potassium iodide) and incubating in the dark. The reaction is then stopped by adding ascorbic acid.[6]
-
Alternatively, manganese dioxide (MnO2) can be used for oxidation.[7]
-
Centrifuge the sample to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.[7]
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A buffered mobile phase, for instance, a Tris-HCl buffer at a specific pH (e.g., pH 6.8), is employed for isocratic or gradient elution.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Temperature: The column is maintained at a constant temperature, for example, 25°C.
3. Fluorescence Detection:
-
Excitation Wavelength: A common excitation wavelength for pteridines is around 272-280 nm.[6]
-
Emission Wavelength: The emission wavelength is set to approximately 444 nm for the simultaneous detection of multiple pteridines, including this compound, neopterin, and biopterin.[6]
4. Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.
-
Results are often normalized to urinary creatinine concentration or specific gravity to account for variations in urine dilution.[3]
Protocol 2: Analysis of Urinary Pteridines by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of multiple pteridines, including their different isomers.
1. Sample Preparation:
-
Sample preparation for LC-MS/MS can be simpler, often involving a "dilute-and-shoot" approach after an initial oxidation step if total amounts are desired.[7]
-
A typical procedure involves oxidation with MnO2, followed by filtration and dilution in the mobile phase.[7]
2. LC-MS/MS Conditions:
-
Chromatography: A LUNA amino column can be used for the separation of pteridine isomers.[7]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile with formic acid and an aqueous solution of ammonium formate with formic acid is a reported condition.[8]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each pteridine.
3. Quantification:
-
Quantification is performed using a calibration curve generated from standards.
-
Stable isotope-labeled internal standards can be used to improve accuracy and precision.
Conclusion
This compound, alongside neopterin and biopterin, represents a panel of potentially valuable biomarkers for disease diagnosis. Current research suggests that while PT6C's role as a standalone biomarker for certain cancers may be less pronounced compared to other pteridines like isoxanthopterin, its inclusion in a broader pteridine profile analysis could enhance diagnostic accuracy. The development of multi-marker panels, analyzed by robust and sensitive methods like HPLC-fluorescence and LC-MS/MS, holds the most promise for the clinical application of pteridine biomarkers. Further large-scale validation studies are necessary to establish the specific diagnostic performance of this compound in comparison to and in combination with other pteridines for various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of six pterins in urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pterin-6-carboxylic Acid: A Comparative Analysis of its Efficacy as a Photosensitizer
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the photosensitizing efficacy of Pterin-6-carboxylic acid (PCA) against other pterin derivatives. This report includes quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and development in photodynamic therapy (PDT).
This compound, a photoproduct of folic acid, has demonstrated notable potential as a photosensitizer for therapeutic applications. Its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for targeted therapies, particularly in oncology. This guide provides a comprehensive comparison of PCA's photosensitizing efficacy relative to other common pterins, including pterin, 6-formylpterin (FPT), biopterin, and neopterin.
Quantitative Comparison of Photosensitizing Efficacy
A critical measure of a photosensitizer's efficacy is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of producing cytotoxic singlet oxygen upon light absorption. The following table summarizes the singlet oxygen quantum yields of various pterin derivatives in aqueous solutions at different pH levels.
| Pterin Derivative | Singlet Oxygen Quantum Yield (ΦΔ) at pH 3 | Singlet Oxygen Quantum Yield (ΦΔ) at pH 10.5 |
| Pterin | 0.18 | 0.30 |
| This compound (PCA) | 0.27 | 0.37 |
| 6-Formylpterin (FPT) | 0.45 | 0.47 |
| Biopterin | 0.34 | 0.40 |
| Neopterin | 0.21 | 0.28 |
Data sourced from Thomas et al., Photochem. Photobiol. Sci., 2003, 2, 245-250.[1][2][3]
The data indicates that while 6-formylpterin exhibits the highest singlet oxygen quantum yield among the tested pterins, this compound demonstrates a significantly higher efficiency compared to the parent pterin and neopterin, particularly in a more alkaline environment. This suggests that the local pH of the target tissue could influence the photosensitizing efficacy of PCA.
Mechanisms of Pterin-Induced Phototoxicity
Pterin derivatives, including PCA, exert their phototoxic effects through two primary mechanisms upon excitation by UVA light:
-
Type I Mechanism: Involves electron transfer reactions, leading to the formation of superoxide anions and other reactive oxygen species.
-
Type II Mechanism: Predominantly involves the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species.[4][5]
The balance between these two pathways is influenced by the specific pterin derivative, the substrate, and the microenvironment. Both mechanisms contribute to cellular damage, ultimately leading to cell death.
Experimental Protocols
Determination of Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) of pterin derivatives can be determined by measuring the near-infrared luminescence of singlet oxygen at 1270 nm.[1][2][3]
Materials:
-
Pterin derivatives (this compound, etc.)
-
Phosphate-buffered saline (PBS) at desired pH
-
A reference photosensitizer with a known ΦΔ (e.g., phenalenone)
-
Spectrofluorometer equipped with a near-infrared detector
-
Light source for excitation (e.g., laser or filtered lamp)
Procedure:
-
Prepare optically matched solutions of the pterin derivative and the reference photosensitizer in the desired buffer.
-
Excite the solutions at a wavelength where both the sample and the reference absorb.
-
Measure the luminescence intensity of the singlet oxygen emission at 1270 nm for both the sample and the reference.
-
Calculate the ΦΔ of the pterin derivative using the following equation: ΦΔ (sample) = ΦΔ (reference) × [I (sample) / I (reference)] × [A (reference) / A (sample)] where I is the integrated luminescence intensity and A is the absorbance at the excitation wavelength.
In Vitro Phototoxicity Assay
This protocol assesses the cytotoxic effect of photoactivated pterins on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A431)
-
Cell culture medium and supplements
-
Pterin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
UVA light source with a defined irradiance
-
MTT or other viability assay reagents
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pterin derivatives for a predetermined incubation period (e.g., 24 hours). Include a no-drug control.
-
Wash the cells with PBS and replace the medium with fresh, phenol red-free medium.
-
Expose one set of plates to a specific dose of UVA light, while keeping a duplicate set in the dark.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using an MTT assay.
-
Calculate the IC50 values (the concentration of the photosensitizer that causes 50% cell death) for both the irradiated and non-irradiated cells. The difference in IC50 values indicates the phototoxic potential.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general signaling pathways of photosensitizer-induced cell death.
References
- 1. Singlet oxygen (1deltag) production by pterin derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen (1Δg) production by pterin derivatives in aqueous solutions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Pterin-6-carboxylic Acid (PCA) Measurement
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. Pterin-6-carboxylic acid (PCA), a product of folate degradation, is an emerging biomarker of interest in various pathological conditions. This guide provides a comparative overview of analytical methodologies for PCA measurement, drawing upon established principles of biomarker assay validation to inform inter-laboratory studies.
The reliable quantification of PCA across different laboratories is crucial for its validation as a robust biomarker in clinical and research settings. While specific inter-laboratory validation data for PCA is not extensively published, this guide synthesizes information from studies on related pterin compounds and general biomarker validation guidelines to provide a framework for comparing analytical methods. The primary methods for pterin analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for PCA quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the biological matrix. Below is a summary of expected performance characteristics for commonly employed methods, based on data from analogous pterin assays.
| Performance Characteristic | HPLC with Fluorescence Detection | LC-MS/MS | Immunoassay (Hypothetical) |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | ng/mL |
| Accuracy (% Bias) | < 15% | < 15% | < 20% |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Specificity/Selectivity | Moderate to High | Very High | Variable (potential for cross-reactivity) |
| Throughput | Moderate | High | High |
| Matrix Effect | Can be significant | Can be managed with internal standards | Can be significant |
| Multiplexing Capability | Limited | High | Limited to Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of any successful inter-laboratory validation. Below is a representative protocol for the quantification of PCA in human plasma using LC-MS/MS, a widely accepted method for its high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled PCA).
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for PCA and the internal standard should be optimized.
-
3. Data Analysis:
-
Quantify PCA concentrations by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Inter-laboratory Validation Workflow
A typical inter-laboratory validation study involves several key stages to ensure the robustness and comparability of the analytical method across different sites.
Caption: Workflow for an inter-laboratory validation study.
Sample Analysis Workflow using LC-MS/MS
The following diagram illustrates the typical steps involved in the analysis of a biological sample for PCA quantification using LC-MS/MS.
Caption: Sample analysis workflow for PCA using LC-MS/MS.
Conclusion
The inter-laboratory validation of this compound measurement is a critical step towards its establishment as a reliable biomarker. While direct comparative studies for PCA are emerging, a robust validation framework can be constructed based on guidelines for biomarker assays and data from related pterin compounds. LC-MS/MS currently offers the most sensitive and specific platform for PCA quantification. Adherence to standardized protocols and a well-defined validation workflow, as outlined in this guide, will ensure data comparability and reliability across different research and clinical sites, ultimately accelerating the utility of PCA in drug development and scientific research.
Comparative Analysis of Pterin-6-carboxylic Acid in Biological Fluids: A Guide for Researchers
Pterin-6-carboxylic acid (PCA), a heterocyclic compound, is a key molecule in various biological processes. It is primarily known as a photodegradation product of folic acid and an intermediate in pteridine metabolism.[1][2] Its presence and concentration in different biological fluids are of significant interest to researchers, as it has emerged as a potential biomarker for several pathological conditions, including tetrahydrobiopterin deficiency, various cancers, and oxidative stress.[3][4] This guide provides a comparative analysis of PCA in urine, blood, and cerebrospinal fluid, offering quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly across different biological matrices. These differences are critical for selecting the appropriate fluid for clinical and research applications. Urine typically contains the highest concentrations due to its role in excreting metabolic byproducts, while levels in serum and cerebrospinal fluid are considerably lower.
| Biological Fluid | Reported Concentration | Method | Subject Group | Reference |
| Urine | 483 pmol/mg creatinine (average) | HPLC | Normal Individual | [5] |
| Serum | 0.62 µg/L (mean) | LC-MS/MS | Healthy Control | [6] |
| Blood | Detected, but not quantified | HPLC | Normal Individuals | [5] |
| Cerebrospinal Fluid (CSF) | Detected, but not quantified | HPLC / LC-MS/MS | N/A | [7][8] |
Note: Direct comparison of absolute concentrations is challenging due to different units and normalization methods (e.g., normalization to creatinine in urine). The data is compiled from different studies.
Analytical Methodologies for Quantification
The accurate quantification of this compound in biological samples is challenging due to its low concentrations and potential for degradation when exposed to light.[9] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[5][7][10]
Generalized Experimental Protocol: LC-MS/MS for Urine
This protocol is a synthesized example based on common practices described in the literature for pterin analysis.[10][11]
1. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile, non-UV transparent containers.
-
Immediately protect samples from light to prevent photodegradation of pterins.[9]
-
If not analyzed immediately, store samples at -20°C or lower.[9]
2. Sample Preparation (Oxidation and Purification):
-
Purpose: Reduced pterins are unstable and less fluorescent. An oxidation step is required to convert them to their more stable and fluorescent oxidized forms for consistent measurement.[12]
-
Procedure:
-
Thaw urine samples at room temperature.
-
Centrifuge to remove particulate matter.
-
To an aliquot of the supernatant, add an oxidizing agent (e.g., manganese dioxide, MnO₂).[10]
-
Vortex the mixture and incubate in the dark.
-
Stop the reaction and centrifuge to remove the oxidizing agent.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample with the initial mobile phase for analysis.[10]
-
3. LC-MS/MS Analysis:
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) or a suitable amino column is often used for separating polar pteridines.[10][11]
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).[10]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
4. Quantification:
-
A calibration curve is generated using certified standards of this compound spiked into a blank matrix (e.g., synthetic urine).
-
The concentration in unknown samples is determined by interpolating their response against the calibration curve.
Below is a diagram illustrating the general workflow for the analysis of this compound in a biological sample.
Biological Pathways and Significance
This compound is not synthesized de novo in a specific metabolic pathway but rather appears as a derivative of other essential molecules. Its primary source is the degradation of folic acid, particularly induced by UVA radiation.[3] This relationship is significant in skin health, where PCA can act as a photosensitizer, contributing to UVA-induced oxidative stress by generating reactive oxygen species (ROS).[3]
The presence of PCA in biological fluids also reflects metabolic activity and potential disease states. Elevated levels of various pterins, including PCA, have been observed in cancer patients, suggesting a role as a potential non-invasive biomarker.[13][14] It is considered one of several key pteridine biomarkers for cancer screening research.[4]
The diagram below outlines the origin of this compound and its relevance as a biomarker.
References
- 1. This compound | 948-60-7 | Benchchem [benchchem.com]
- 2. This compound | 948-60-7 [chemicalbook.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cerebrospinal fluid concentrations of pterins and metabolites of serotonin and dopamine in a pediatric reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and sensitive method for high-performance liquid chromatographic analysis of pterins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pterin-6-carboxylic Acid vs. Neopterin: A Comparative Guide to Biomarker Stability
A detailed analysis of the chemical stability of Pterin-6-carboxylic acid and Neopterin, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions on their application as biomarkers.
In the realm of biomarker discovery and application, stability is a critical attribute that dictates the reliability and reproducibility of experimental results. This guide provides an objective comparison of the stability of two key pterin derivatives: this compound and Neopterin. Both molecules are significant in clinical and research settings, with neopterin being a well-established marker of cellular immune activation and this compound emerging as a notable product of pterin photo-oxidation. Understanding their relative stability is paramount for accurate quantification and interpretation of data in various biological matrices.
Executive Summary
Based on the available experimental data, Neopterin demonstrates greater stability in biological samples under typical long-term storage conditions (-80°C) compared to this compound's known sensitivity to photodegradation. While both compounds are susceptible to degradation from light and elevated temperatures, studies on neopterin in cerebrospinal fluid (CSF) and urine provide robust evidence of its long-term stability when stored frozen and protected from light. This compound, being a direct product of photodegradation of larger pterins like folic acid, is inherently more light-sensitive. For researchers, this implies that while both biomarkers require careful handling, samples for this compound analysis demand more stringent protection from light throughout collection, processing, and storage to ensure data integrity.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of Neopterin and this compound under various conditions.
Table 1: Stability of Neopterin in Biological Fluids
| Biological Matrix | Storage Temperature | Duration | Analyte Change | Reference |
| Cerebrospinal Fluid (CSF) | -80°C | 24 months | No significant difference from initial values | [1] |
| Urine | -20°C | Not specified | Stable | [2] |
| Urine | Room Temperature | Not specified | Unstable | [2] |
| Urine | 4°C | 24 hours | Stable | |
| Urine | Autosampler (10°C, in the dark) | Up to 6 hours | No significant differences | [1] |
| Urine | Autosampler (10°C, in the dark) | 8 hours | 4% - 31% decrease | [1] |
Table 2: Stability of this compound
| Sample Type | Storage Temperature | Duration | Analyte Change | Reference |
| Powder | Room Temperature | 3 months | Very stable, no change in purity | |
| 1 mM Solution (in 0.01 M NaOH) | Room Temperature | 10 days | 0.6% degradation | |
| Aqueous Solution (pH 2.0-10.0) | UV radiation | 3-8 hours | Formation as a degradation product of folic acid |
Signaling and Formation Pathways
To provide a contextual understanding of these biomarkers, the following diagrams illustrate their primary biological formation pathways.
Experimental Protocols
Accurate assessment of biomarker stability is crucial. The following are generalized protocols for evaluating the stability of pterin biomarkers in biological samples. These should be adapted and validated for specific experimental needs.
Protocol 1: Freeze-Thaw Stability
-
Sample Preparation: Obtain a pool of the desired biological matrix (e.g., serum, plasma, urine) containing the biomarker of interest. If endogenous levels are too low, spike the matrix with a known concentration of the analyte.
-
Aliquoting: Prepare multiple aliquots of the sample.
-
Baseline Measurement: Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw them completely at room temperature. This constitutes one freeze-thaw cycle.
-
Analysis: After one, three, and five freeze-thaw cycles, analyze a set of aliquots.
-
Data Analysis: Compare the mean concentrations at each freeze-thaw cycle to the baseline concentration. A change of >15% is often considered significant.
Protocol 2: Short-Term Temperature Stability
-
Sample Preparation and Aliquoting: As described in Protocol 1.
-
Baseline Measurement: Analyze a set of aliquots for the baseline concentration.
-
Incubation: Store aliquots at room temperature (e.g., 20-25°C) and under refrigeration (e.g., 4°C).
-
Time-Point Analysis: Analyze aliquots from each temperature condition at specified time points (e.g., 2, 4, 8, 24 hours).
-
Data Analysis: Compare the mean concentrations at each time point and temperature to the baseline to determine the rate of degradation.
Protocol 3: Long-Term Storage Stability
-
Sample Preparation and Aliquoting: As described in Protocol 1.
-
Baseline Measurement: Analyze a set of aliquots for the baseline concentration.
-
Storage: Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: Analyze aliquots at various time points (e.g., 1, 3, 6, 12, 24 months).
-
Data Analysis: Compare the mean concentrations at each time point to the baseline to assess long-term stability.
Protocol 4: Photostability
-
Sample Preparation and Aliquoting: Prepare aliquots in both clear and amber (light-protected) tubes.
-
Baseline Measurement: Analyze aliquots from both tube types that have been kept in the dark.
-
Light Exposure: Expose the clear tubes to a controlled light source (e.g., ambient laboratory light or a photostability chamber) for defined periods. Keep the amber tubes in the dark as controls.
-
Time-Point Analysis: Analyze aliquots from both conditions at various time points.
-
Data Analysis: Compare the concentrations in the light-exposed samples to the dark controls to quantify photodegradation.
Discussion and Conclusion
The stability of a biomarker is a cornerstone of its utility. The evidence strongly suggests that both neopterin and this compound require careful handling to prevent degradation. However, the nature of their primary degradation pathways differs. Neopterin is generally stable when frozen and protected from light, making it a robust biomarker for studies involving long-term sample storage. The main concern for neopterin is degradation at room temperature and with prolonged exposure to light.
This compound, being a product of photo-oxidation, is inherently more susceptible to light-induced changes. This is a critical consideration, as exposure to UV radiation during sample collection, processing, or storage can artificially increase its concentration, leading to erroneous results. While it shows good stability as a dry powder, in solution it is more labile.
References
Pterin-6-carboxylic Acid: A Comparative Guide for Cancer Staging and Progression
For researchers and drug development professionals, the identification of reliable biomarkers is paramount for advancing oncology. Biomarkers are instrumental in diagnosing cancer, determining its stage and progression, and monitoring therapeutic response.[1] This guide provides a comparative analysis of Pterin-6-carboxylic acid (PCA) against other established and emerging biomarkers for cancer staging and progression.
Introduction to this compound (PCA) and Comparative Biomarkers
This compound is a pteridine derivative that serves as a precursor in folate synthesis and is also a photodegradation product of folic acid.[2][3][4] Its fluorescent properties make it a candidate for analysis in biological fluids.[4] Studies have investigated urinary pteridine levels, including PCA, as potential non-invasive biomarkers for cancer, with some research indicating elevated levels in cancer patients.[5][6]
This guide compares PCA with three key alternative biomarkers:
-
Neopterin: Another pteridine derivative, neopterin is a well-documented indicator of cellular immune system activation.[7] Elevated neopterin levels in serum or urine are associated with the prognosis of various cancers, often indicating a poorer outcome.[8][9][10]
-
Circulating Tumor DNA (ctDNA): These are small fragments of DNA released from tumor cells into the bloodstream.[11] Analysis of ctDNA, often termed a "liquid biopsy," allows for non-invasive detection of tumor-specific genetic mutations, offering high specificity for cancer and enabling monitoring of treatment response and minimal residual disease.[12][13]
-
Prostate-Specific Antigen (PSA): A protein produced by the prostate gland, PSA is a widely used biomarker for screening, diagnosing, and monitoring prostate cancer.[14][15][16]
Comparative Data on Cancer Biomarkers
The following table summarizes the key characteristics and applications of PCA and the selected alternative biomarkers in the context of cancer monitoring.
| Feature | This compound (PCA) | Neopterin | Circulating Tumor DNA (ctDNA) | Prostate-Specific Antigen (PSA) |
| Biomarker Type | Small Molecule (Pteridine) | Small Molecule (Pteridine) | Nucleic Acid (DNA fragment) | Protein (Glycoprotein) |
| Sample Type | Urine[5][6] | Urine, Serum[7][8][9] | Blood (Plasma)[17][18] | Blood (Serum)[14][19] |
| Primary Application | Potential diagnostic/monitoring marker[4] | Prognostic marker, indicator of immune activation[7][10] | Early detection, treatment monitoring, mutation profiling, residual disease detection[13] | Screening, diagnosis, and monitoring of prostate cancer[14][16] |
| Correlation with Stage/Progression | Elevated levels have been observed in cancer patients, but a direct correlation with specific stages is still under investigation.[5] | High levels are generally associated with advanced disease and poor prognosis across various cancers, including lung, pancreatic, and ovarian cancers.[8][9] | The amount of ctDNA often correlates with tumor burden and stage. Changes in ctDNA levels can reflect tumor progression or response to therapy.[13][20] | PSA levels are utilized in tumor staging for prostate cancer. Rising PSA levels post-treatment can indicate disease recurrence or progression.[19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate measurement of biomarkers. Below are protocols for the key experimental procedures cited.
Method: High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence Detection (HPCE-LIF). This method provides high separation efficiency and sensitivity for detecting pteridines.[5][6]
Protocol:
-
Sample Preparation:
-
Collect first-morning urine samples.
-
Centrifuge the samples to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered urine with the electrophoresis running buffer.
-
-
HPCE-LIF Analysis:
-
Capillary: Fused-silica capillary (e.g., 60 cm length, 50 µm internal diameter).[5]
-
Running Buffer: A buffered solution, for example, 0.1 M Tris-borate with 2 mM EDTA at a pH of 8.75.[5]
-
Injection: Inject the prepared sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary to separate the pteridine derivatives based on their charge and size.
-
Detection: Use a laser (e.g., an argon ion laser) to excite the native fluorescence of the pteridines as they pass the detection window.[5] PCA has fluorescence excitation/emission maxima around 360 nm/450 nm.[4]
-
Quantification: Identify and quantify PCA by comparing its migration time and fluorescence intensity to that of a known standard. Normalize levels to urinary creatinine to account for variations in urine concentration.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA). This is a common and robust immunoassay for quantifying neopterin levels.
Protocol:
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Store serum at -20°C or lower until analysis.
-
-
ELISA Procedure (Competitive Assay):
-
Coat a 96-well microplate with antibodies specific to neopterin.
-
Prepare neopterin standards and patient serum samples.
-
Add the standards and samples to the wells, followed by the addition of a fixed amount of enzyme-labeled neopterin (conjugate).
-
Incubate to allow competition between the neopterin in the sample and the enzyme-labeled neopterin for binding to the coated antibodies.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Quantification: The color intensity is inversely proportional to the neopterin concentration in the sample. Calculate the concentration based on the standard curve.
-
Method: Next-Generation Sequencing (NGS) of plasma-derived cell-free DNA.
Protocol:
-
Blood Collection and Plasma Separation:
-
Collect whole blood in specialized cell-free DNA collection tubes (e.g., containing K2- or K3-EDTA) to prevent blood clotting and lysis of white blood cells, which would contaminate the sample with non-tumor DNA.[18]
-
Perform a two-step centrifugation process within a few hours of collection to separate plasma from blood cells.[17]
-
-
ctDNA Extraction:
-
Isolate cell-free DNA (of which ctDNA is a fraction) from the plasma using commercially available kits optimized for this purpose.[17]
-
-
Library Preparation and Quality Control:
-
Prepare a sequencing library from the extracted ctDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform quality control to assess the fragment size and concentration of the library.[1]
-
-
Sequencing:
-
Perform deep targeted sequencing of specific cancer-related genes or whole-exome/genome sequencing on an NGS platform.[21]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a human reference genome.
-
Use specialized variant calling software to identify tumor-specific mutations (single nucleotide variants, insertions/deletions, copy number variations) at low allele frequencies.[21]
-
Visualizing Pathways and Workflows
Brief, descriptive captions are provided below each diagram.
Caption: Role of PCA in the folate metabolic pathway.
Caption: Experimental workflow for PCA quantification.
Caption: Application comparison of cancer biomarkers.
Conclusion
This compound presents itself as a potential, non-invasive biomarker for cancer detection and monitoring, warranting further investigation. Its connection to folate metabolism, a critical pathway in cell proliferation, provides a strong biological rationale for its study. However, compared to established biomarkers like PSA and extensively researched prognostic indicators like neopterin, PCA requires more robust clinical validation to define its specific role in correlating with cancer stage and progression.
Emerging biomarkers like ctDNA offer unparalleled specificity and a wealth of genetic information, setting a high standard for clinical utility. For PCA to become a staple in the oncologist's toolkit, future research must focus on large-scale clinical studies to establish definitive correlations with disease stage, progression, and response to therapy, directly comparing its performance against current standards.
References
- 1. revvity.com [revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Folic acid and its photoproducts, 6-formylpterin and this compound, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 948-60-7 | Benchchem [benchchem.com]
- 5. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 10. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Combined assay of Circulating Tumor DNA and Protein Biomarkers for early noninvasive detection and prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcf.org [pcf.org]
- 15. PSA test - NHS [nhs.uk]
- 16. Prostate-Specific Antigen (PSA) Test: MedlinePlus Medical Test [medlineplus.gov]
- 17. Circulating tumor DNA - Wikipedia [en.wikipedia.org]
- 18. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Using cfDNA and ctDNA as Oncologic Markers: A Path to Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Pterin-6-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Pterin-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is a stable, solid organic compound, considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] While specific toxicological data is limited, it is crucial to handle this compound with care and follow established protocols for chemical waste disposal. Improper disposal can lead to potential environmental contamination and health hazards.
Summary of Chemical Safety Data
| Property | Value | Source |
| Physical State | Powder | Santa Cruz Biotechnology MSDS[1] |
| Appearance | Light yellow powder | Schircks Laboratories |
| Stability | Stable under normal conditions | Santa Cruz Biotechnology MSDS[1] |
| Incompatibilities | Oxidizing agents | Santa Cruz Biotechnology MSDS[1] |
| Hazardous Nature | Considered a hazardous substance | Santa Cruz Biotechnology MSDS[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:
-
Safety glasses
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound powder in a designated, well-labeled, and sealed container. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of as solid chemical waste. These items should be collected in a separate, clearly labeled container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a designated liquid waste container. The container must be compatible with the solvent used and clearly labeled with the contents, including the concentration of this compound.
3. Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage of Waste:
-
Store waste containers in a designated and secure waste accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials, particularly oxidizing agents.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
5. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pterin-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pterin-6-carboxylic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
This compound is a light yellow powder.[1] While some sources suggest it has low toxicity, it is prudent to handle it as a hazardous substance, minimizing all personal contact.[1][2]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against dust particles and potential splashes.[2][3] |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber | Prevents skin contact and irritation.[4][5] |
| Body | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination.[3] |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling powders outside of a fume hood to prevent inhalation of dust.[3][6] |
| Footwear | Closed-toe shoes | --- | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to immediate cleanup.
2.1. Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[2][3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[3]
2.2. Weighing and Dispensing
-
Don the appropriate PPE as outlined in Table 1 before handling the container.
-
Place the analytical balance or weighing station inside the chemical fume hood.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Promptly and securely close the primary container.
2.3. Solution Preparation
-
This compound is practically insoluble in water but is slightly soluble in 0.01 M NaOH.[1]
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood.
-
If sonication is required to aid dissolution, ensure the container is sealed or covered to prevent aerosolization.[1]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Flush skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention in the event of irritation.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Give a glass of water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
| Spills | For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.[2] For larger spills, alert personnel in the area and follow institutional procedures for hazardous material cleanup.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Solid Waste: Dispose of unused or contaminated solid this compound in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[3]
All waste must be handled in accordance with local, state, and federal regulations.[2]
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
